Technical Documentation Center

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Executive Summary The incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry, drastically altering a molecule's lipophilicity, metabolic stability, and target binding affinit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry, drastically altering a molecule's lipophilicity, metabolic stability, and target binding affinity. 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly specialized chiral building block used in the development of novel therapeutics[1]. This whitepaper provides an authoritative analysis of its exact physicochemical properties, structural causality, and self-validating analytical protocols required for rigorous drug development workflows.

Physicochemical Profiling and Quantitative Data

Understanding the exact mass and physical properties of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is critical for precise mass spectrometry calibration and formulation. The presence of multiple fluorine atoms significantly impacts its molecular weight and physical state. The free base typically exists as a liquid, whereas its hydrochloride salt forms a stable crystalline solid[1][2][3].

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name 1-[3-(Difluoromethyl)-2-fluorophenyl]ethan-1-amine
CAS Number (R-enantiomer) 1389852-29-2
CAS Number (S-enantiomer HCl) 2703745-91-7
Molecular Formula C9H10F3N
Average Molecular Weight 189.18 g/mol
Exact Monoisotopic Mass 189.0765 Da
Physical State (Free Base) Liquid
Storage Conditions 2-8°C, inert atmosphere, protected from light
GHS Hazards H302, H315, H319, H335
Structural Causality & Pharmacophore Dynamics

In rational drug design, every substituent must be justified by its functional contribution to the pharmacophore. The structure of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is engineered for optimal biological interaction:

  • The Ethanamine Moiety: Acts as the primary basic center (pKa ~9.0)[1]. At physiological pH, it is protonated, enabling critical salt-bridge formations with acidic residues (e.g., aspartate or glutamate) within target protein pockets.

  • The Ortho-Fluoro Substituent: Fluorine is highly electronegative but sterically small. Positioned ortho to the ethanamine group, it induces a strong dipole moment and restricts the rotational freedom of the chiral side chain. This conformational locking reduces entropic penalties upon target binding.

  • The Difluoromethyl Group (-CHF2): Unlike a fully fluorinated -CF3 group, the -CHF2 group acts as a lipophilic hydrogen bond donor[1]. It mimics the behavior of alcohols or thiols but offers superior metabolic resistance against cytochrome P450-mediated oxidation.

Pharmacophore A 1-[3-(Difluoromethyl)- 2-fluorophenyl]ethanamine B Amine Group (-NH2) Primary Ionization Site A->B pKa ~9.0 C Difluoromethyl (-CHF2) Lipophilic H-Bond Donor A->C logP Enhancement D Fluoro (-F) Conformational Lock A->D Steric/Dipole E Target Protein Binding Pocket B->E Salt bridge / H-bond C->E Hydrophobic interaction D->E Dipole-Dipole

Fig 1: Pharmacophore model illustrating substituent contributions to target binding.

Self-Validating Analytical Protocols

To ensure trustworthiness in preclinical workflows, analytical protocols must be self-validating. Relying on a single analytical method introduces the risk of false positives (e.g., isobaric impurities). The following protocols establish a multi-orthogonal validation system.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification Causality: Primary amines ionize highly efficiently in positive electrospray ionization (ESI+). HRMS is required to differentiate the target compound (Exact Mass: 189.0765 Da) from isobaric impurities[1][2].

  • Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water with 0.1% Formic Acid. (Reasoning: Formic acid ensures complete protonation of the amine, maximizing the [M+H]+ signal).

  • Acquisition: Infuse the sample into a Q-TOF or Orbitrap mass spectrometer at 10 µL/min.

  • Calibration: Calibrate the instrument using a known reference mass lock.

  • Validation Check: Extract the [M+H]+ ion chromatogram. The observed m/z must be 190.0838 ± 5 ppm . The isotopic distribution must match the theoretical C9H10F3N profile, confirming the absence of co-eluting contaminants.

Protocol B: Multinuclear NMR (1H, 13C, 19F) Structural Elucidation Causality: While HRMS confirms the formula, it cannot confirm the regiochemistry (the relative positions of the -F and -CHF2 groups). 19F NMR is exquisitely sensitive to the local electronic environment.

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl3 (or DMSO-d6 for the HCl salt).

  • 1H NMR (400 MHz): Acquire a standard proton spectrum. Look for the characteristic triplet of the -CHF2 proton (typically around 6.5-7.0 ppm) with a large geminal F-H coupling constant (J ~ 55 Hz).

  • 19F NMR (376 MHz): Acquire a fluorine spectrum with 1H decoupling.

  • Validation Check: The 19F spectrum must show two distinct signal environments: a doublet/multiplet for the -CHF2 fluorines and a distinct singlet/multiplet for the ortho-fluoro atom. The integration ratio must be exactly 2:1.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee) Causality: Biological targets are stereospecific. The (R) and (S) enantiomers will exhibit vastly different pharmacological profiles[1][3].

  • Preparation: Prepare a 1 mg/mL solution in Hexane/Isopropanol (90:10).

  • Chromatography: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H).

  • Elution: Run an isocratic elution at 1.0 mL/min, monitoring UV absorbance at 254 nm.

  • Validation Check: Spike the sample with a racemic standard. Baseline resolution (Rs > 1.5) between the (R) and (S) peaks must be achieved to validate the integration and confirm an ee > 99%.

AnalyticalWorkflow N1 Sample Preparation 1 mg/mL in MeOH/Solvent N2 Chiral HPLC Enantiomeric Excess (ee) N1->N2 Aliquot 1 N3 HRMS (ESI+) Exact Mass: 189.0765 Da N1->N3 Aliquot 2 N4 19F & 1H NMR Regiochemical Elucidation N1->N4 Aliquot 3 N5 Data Synthesis & Cross-Validation N2->N5 ee > 99% N3->N5 m/z 190.0838 [M+H]+ N4->N5 19F Integration 2:1

Fig 2: Self-validating analytical workflow for chiral fluorinated amine characterization.

Synthetic Handling and Safety Workflows

Handling fluorinated chiral amines requires stringent environmental controls. The free base of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is prone to oxidation and potential carbamate formation upon exposure to atmospheric CO2.

  • Storage: Must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2].

  • Handling: Always handle within a fume hood. The compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), and H319 (Serious eye irritation)[2].

  • Salt Formation: For long-term storage or formulation, converting the free base to the hydrochloride (HCl) salt is highly recommended[3]. The HCl salt mitigates volatility, prevents atmospheric degradation, and improves aqueous solubility for in vitro assays.

References
  • CymitQuimica. "(R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine". CymitQuimica Catalog. 1

  • Sigma-Aldrich. "(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine | 1389852-29-2". Merck KGaA. 2

  • Cacheby. "RHAWN (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride". Cacheby. 3

Sources

Exploratory

1H and 19F NMR chemical shift data for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Characterization of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Abstract The strategic incorporation of fluorine atoms into pharmaceutical candidates is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Characterization of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Abstract

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The title compound, 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, presents a compelling case study in structural elucidation, featuring multiple fluorine environments—an aromatic fluorine and a difluoromethyl group—adjacent to a chiral ethylamine moiety. This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for this molecule. By synthesizing data from analogous structures and foundational NMR principles, we offer a detailed interpretation of chemical shifts and coupling constants. This document serves as a predictive framework for researchers, scientists, and drug development professionals, outlining the key spectroscopic signatures essential for the unambiguous characterization of complex fluoro-organics. Furthermore, it includes a robust, field-proven protocol for acquiring high-fidelity NMR data, ensuring scientific integrity and reproducibility.

Introduction: The Role of Fluorine and NMR in Drug Discovery

The prevalence of fluorinated functional groups in pharmaceuticals and agrochemicals is a testament to their powerful effect on molecular behavior.[1] Judicious placement of fluorine can enhance a molecule's therapeutic profile by altering its electronic properties and metabolic pathways.[2] The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of modulating acidity and participating in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural verification of such complex molecules. While ¹H NMR provides the foundational carbon-hydrogen framework, ¹⁹F NMR offers a highly sensitive and direct window into the local electronic environment of the fluorine nuclei.[1][3] The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a vast chemical shift range, which minimizes signal overlap and provides exquisite sensitivity to subtle structural changes.[3][4] This guide will dissect the predicted NMR spectra of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, explaining the causality behind the expected signals and couplings, thereby providing a blueprint for its empirical analysis.

Predicted NMR Spectral Data and Structural Assignment

The following spectral data are predicted based on established chemical shift theory and empirical data from structurally related fluorinated aromatic compounds.[5][6] The analysis assumes a standard deuterated solvent such as CDCl₃ or DMSO-d₆ and a spectrometer operating at 400 or 500 MHz for ¹H.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine are systematically labeled as shown below.

Caption: Labeled structure of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine.

Predicted ¹H NMR Data
LabelPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
H-67.5 - 7.7ddd³J(H6-H5) ≈ 8.0, ⁴J(H6-F2) ≈ 6.0, ⁴J(H6-H4) ≈ 2.0Aromatic Proton
H-57.2 - 7.4t³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0Aromatic Proton
H-47.4 - 7.6m³J(H4-H5) ≈ 8.0, ⁵J(H4-Fα) ≈ 1-2, ⁴J(H4-Hα) ≈ 1Aromatic Proton
H-α6.8 - 7.2t¹J(Hα-Fα) ≈ 54-58Difluoromethyl Proton
H-1'4.2 - 4.4q³J(H1'-H2') ≈ 6.8Methine Proton
NH₂1.5 - 2.5br s-Amine Protons
H-2'1.4 - 1.6d³J(H2'-H1') ≈ 6.8Methyl Protons
Predicted ¹⁹F NMR Data (Proton-Decoupled)
LabelPredicted δ (ppm) vs CFCl₃MultiplicityCoupling Constant(s) (J, Hz)Assignment
F-2-110 to -125d⁴J(F2-Fα) ≈ 15-20Aromatic Fluorine
F-α-90 to -100d⁴J(Fα-F2) ≈ 15-20Difluoromethyl Fluorines

In-Depth Spectral Interpretation

The unique arrangement of substituents gives rise to a complex and information-rich NMR spectrum. The causality for the predicted shifts and couplings is explained below.

Analysis of the ¹H NMR Spectrum
  • Aromatic Region (7.2 - 7.7 ppm): The three aromatic protons (H-4, H-5, H-6) will appear as distinct multiplets due to mutual H-H coupling and additional H-F couplings. H-5 is expected to be a pseudo-triplet due to similar ortho couplings to H-4 and H-6. H-6 will be further split by the ortho aromatic fluorine (F-2) with a typical ⁴J-coupling of ~6.0 Hz. H-4 will likely be the most complex multiplet due to long-range couplings to the difluoromethyl group.

  • Difluoromethyl Proton (H-α, 6.8 - 7.2 ppm): This is a hallmark signal. The proton on the CHF₂ group will be split into a large triplet by the two geminal fluorine atoms (¹J(Hα-Fα)). This coupling constant is consistently large, typically in the range of 53-59 Hz, making it an unmistakable feature.[5][6]

  • Aliphatic Region (1.4 - 4.4 ppm): The ethylamine side chain creates a classic AX₃ spin system, modified by the chiral center at C-1'. The methine proton (H-1') will be a quartet due to coupling with the three methyl protons (H-2'). The methyl protons, in turn, will appear as a doublet from coupling to the single methine proton.

  • Amine Protons (NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Their signal will disappear upon shaking the sample with a drop of D₂O, a standard method for confirming N-H or O-H protons.

Analysis of the ¹⁹F NMR Spectrum

The power of ¹⁹F NMR lies in its ability to clearly resolve different fluorine environments.[1]

  • Aromatic Fluorine (F-2, -110 to -125 ppm): The chemical shift is typical for a fluorine atom on an electron-deficient benzene ring. In a proton-decoupled spectrum, this signal is expected to be a doublet. The splitting arises not from proton coupling, but from a through-space or 4-bond (⁴J) coupling to the difluoromethyl fluorine atoms. This F-F coupling is a critical piece of data for confirming the relative positions of the fluorine substituents.

  • Difluoromethyl Fluorines (F-α, -90 to -100 ppm): These two chemically equivalent fluorine atoms will also appear as a doublet in the proton-decoupled spectrum, split by the aromatic fluorine (F-2). In a proton-coupled ¹⁹F spectrum, this signal would be a doublet of triplets due to the additional large ¹J coupling to H-α.

Standard Operating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following experimental workflow is mandated. This protocol is designed as a self-validating system, incorporating necessary checks and standards.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 1-[3-(...)]ethanamine prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard: TMS for ¹H (Optional: C₆F₆ for ¹⁹F) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim prep4->acq1 To Spectrometer acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹⁹F Spectrum (with ¹H decoupling) acq2->acq3 acq4 Optional: Acquire 2D (COSY, HSQC, HMBC) acq3->acq4 proc1 Apply Fourier Transform, phase correction, and baseline correction acq4->proc1 Raw Data (FID) proc2 Calibrate ¹H spectrum to TMS (0.00 ppm) proc1->proc2 proc3 Calibrate ¹⁹F spectrum to reference proc2->proc3 proc4 Integrate peaks and analyze coupling patterns proc3->proc4 proc5 Assign signals to molecular structure proc4->proc5 Report Final Report: Tables & Interpretation proc5->Report

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Acquisition Parameters
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent is of high purity (>99.8% D).

    • Add Tetramethylsilane (TMS) as an internal reference for ¹H NMR (final concentration ~0.03% v/v). For ¹⁹F NMR, spectra can be referenced to the absolute frequency of the lock signal (deuterium), or an internal reference like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm vs CFCl₃) can be added.[7]

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Instrumentation & Setup:

    • Use a spectrometer with a field strength of at least 400 MHz (for ¹H).

    • Tune and match the ¹H and ¹⁹F channels on the probe.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16, or as needed to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30' with GARP or WALTZ16 decoupling).

    • Temperature: 298 K.

    • Spectral Width: ~200 ppm (e.g., from -50 to -250 ppm) to ensure all signals are captured.[1]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64-128, depending on sample concentration.

Conclusion

The structural elucidation of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a prime example of the synergy between ¹H and ¹⁹F NMR spectroscopy. The predicted spectra reveal a wealth of information, from the characteristic triplet of the CHF₂ proton and its large ¹J(H-F) coupling to the subtle through-space or through-bond ⁴J(F-F) coupling between the aromatic and aliphatic fluorine centers. These distinctive features provide an unambiguous spectroscopic fingerprint for the molecule. By following the rigorous experimental protocol outlined in this guide, researchers can confidently acquire and interpret the NMR data necessary to verify the structure and purity of this and other complex fluorinated pharmaceutical intermediates, ensuring the integrity and progression of drug development programs.

References

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Source: The Royal Society of Chemistry, .
  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. Source: Department of Chemistry, University of Wisconsin-Madison, .
  • Gerig, J.T. Fluorine NMR. Source: Encyclopedia of Magnetic Resonance, .
  • The Royal Society of Chemistry. (2019). Supporting Information for: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RբSO₂Na. Source: The Royal Society of Chemistry, .
  • Beilstein-Institut. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Source: Beilstein Journal of Organic Chemistry, .
  • Elsevier. (2022). Ultrafast ¹⁹F MAS NMR spectroscopy of fluorinated pharmaceuticals at 60-111 kHz. Source: Journal of Magnetic Resonance Open, .
  • Antic, D. Evaluation of fluoroorganic compounds with benchtop ¹⁹F NMR. Source: Thermo Fisher Scientific, .
  • Dolbier, W. R. Jr. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

Sources

Foundational

crystal structure and X-ray crystallography of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Abstract This technical guide provides a comprehensive framework for the determination and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, a compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine and a difluoromethyl group can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] As the empirical crystal structure of this specific amine has not been publicly reported, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent structure elucidation via X-ray crystallography. We delve into the causality behind experimental choices, from the selection of crystallization techniques to the nuances of structure refinement, providing researchers and drug development professionals with a self-validating protocol for obtaining a high-resolution, three-dimensional atomic model. The guide culminates in a discussion of the anticipated structural features and intermolecular interactions that are critical for rational drug design.

Introduction: The Rationale for Structural Elucidation

In modern drug discovery, the precise control of molecular architecture is paramount. The title compound, 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, is a chiral amine featuring two distinct fluorinated moieties on the phenyl ring. The single fluorine atom and the difluoromethyl (-CHF₂) group are not merely passive substituents; they are powerful tools for modulating a molecule's properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction, particularly at sites susceptible to oxidative metabolism, can significantly increase a drug candidate's half-life.[1]

  • Lipophilicity and Permeability: Fluorination often enhances a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][4]

  • Binding Interactions: The electronegativity of fluorine allows it to participate in a range of non-covalent interactions, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity for a protein target.

Determining the three-dimensional crystal structure through X-ray crystallography is the definitive method to understand how these fluorinated groups influence molecular conformation, stereochemistry, and the supramolecular arrangement in the solid state.[5][6][7] This knowledge is invaluable for structure-based drug design, enabling the optimization of ligand-receptor interactions. This guide therefore serves as a predictive and methodological blueprint for achieving this critical characterization.

Proposed Synthesis and Crystallization Strategy

The first and often most challenging step in X-ray crystallography is obtaining diffraction-quality single crystals.[6] This requires a pure, crystalline compound.

Synthesis Protocol: Asymmetric Reductive Amination

A reliable method for synthesizing the target chiral amine is through the asymmetric reductive amination of the corresponding ketone, 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanone.

Step-by-Step Protocol:

  • Ketone Synthesis: The precursor ketone can be prepared via Friedel-Crafts acylation of 1-(difluoromethyl)-2-fluorobenzene.

  • Reductive Amination:

    • Dissolve 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanone in a suitable solvent such as methanol or isopropanol.

    • Add a chiral amine source, such as (S)-α-methylbenzylamine, along with a reducing agent like sodium cyanoborohydride or by employing catalytic hydrogenation with a chiral catalyst. The use of a chiral auxiliary or catalyst is crucial for establishing the desired stereocenter.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product is purified using column chromatography to yield the target amine with high enantiomeric purity.

Crystallization Protocol

Small organic molecules with polar functional groups, such as primary amines, are often amenable to crystallization from a range of organic solvents. The key is to identify a solvent system where the compound has moderate solubility, allowing for slow, controlled precipitation.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified amine in a solvent in which it is reasonably soluble (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in an open vial covered with parafilm pierced with a few small holes. Allow the solvent to evaporate slowly at room temperature over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a small amount of a volatile solvent (e.g., dichloromethane). Place this solution as a drop on a siliconized glass slide. Invert the slide over a well containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

The choice of solvent is critical and often requires screening multiple options. The presence of the amine group suggests that forming a salt with a small, symmetric acid (e.g., HCl, oxalic acid) could yield more robust and well-ordered crystals.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once suitable crystals are obtained, the process of determining the molecular structure begins. This workflow is a standardized, high-precision procedure.[6][8]

Experimental Workflow

Step-by-Step Protocol:

  • Crystal Selection & Mounting:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop (a small nylon loop).

    • Mount the loop onto a goniometer head, which will be placed on the diffractometer.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K). This cryo-cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data.

    • The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

    • The diffractometer rotates the crystal through a series of angles, and for each orientation, the resulting diffraction pattern of spots (reflections) is recorded by a detector.

    • A full dataset consists of thousands of these reflections, each with a measured position and intensity.

  • Data Processing:

    • The raw diffraction images are processed to determine the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

    • The intensities of all recorded reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects) to generate a final reflection file.

Workflow Visualization

The entire process from crystal selection to final data can be visualized as a linear workflow.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing select Select Single Crystal mount Mount on Goniometer select->mount cryo Cryo-cool Crystal (100 K) mount->cryo xray Irradiate with X-rays cryo->xray rotate Rotate & Collect Images xray->rotate index Index Reflections & Find Unit Cell rotate->index integrate Integrate Intensities index->integrate scale Scale & Merge Data integrate->scale Structure Solution Structure Solution scale->Structure Solution

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution, Refinement, and Validation

With a processed data file, the next stage is to solve the "phase problem" and build an atomic model that fits the experimental data.

The Refinement Cycle

The core of structure determination is an iterative process of proposing a model and refining it against the observed diffraction data.

Step-by-Step Protocol:

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined using computational methods. For small molecules, "direct methods" are almost always successful. This provides a rough, initial model of the molecule.

  • Model Building and Refinement:

    • The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic coordinates (x, y, z) and displacement parameters (which model thermal vibration) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

    • Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

    • Anisotropic displacement parameters are applied to non-hydrogen atoms, modeling their thermal motion as ellipsoids rather than spheres.

  • Validation: The quality of the final model is assessed using several metrics:

    • R-factors (R1, wR2): These are agreement indices that measure how well the calculated model fits the observed data. Lower values indicate a better fit (typically R1 < 5% for a good quality structure).

    • Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure.

    • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or troughs, indicating that all atoms have been correctly modeled.

Refinement Visualization

The iterative nature of refinement is best represented as a cycle.

Refinement_Cycle Solution Initial Structure Solution (Direct Methods) Refine Least-Squares Refinement (Adjust x,y,z, U) Solution->Refine DiffMap Calculate Difference Map (Fo - Fc) Refine->DiffMap Validate Validate Model (Check R-factors, GooF) Refine->Validate Converged? Update Update Model (Add H, Anisotropic U, Check Disorder) DiffMap->Update Update->Refine Iterate Validate->Update No Final Model Final Model Validate->Final Model Yes

Caption: The iterative cycle of crystallographic structure refinement.

Anticipated Structural Features and Data

Based on the chemical structure of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, we can anticipate several key features in its crystal structure. The difluoromethyl group, in particular, is an interesting hydrogen bond donor (C-H···A).

Expected Intermolecular Interactions

The primary amine is a strong hydrogen bond donor (N-H), and the fluorine atoms are potential, albeit weak, hydrogen bond acceptors. The following interactions are likely to govern the crystal packing:

  • N-H···N Hydrogen Bonds: Formation of hydrogen-bonded chains or dimers between amine groups of adjacent molecules is highly probable.

  • N-H···F and C-H···F Interactions: The fluorine substituents provide sites for weaker hydrogen bonds, which can play a crucial role in directing the three-dimensional architecture.

  • π-π Stacking: The fluorinated phenyl rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[9]

Tabulated Crystallographic Data (Hypothetical)

A successful structure determination would result in a set of crystallographic data. The table below presents a hypothetical but realistic summary of what might be expected for this compound.

Parameter Hypothetical Value Significance
Chemical FormulaC₉H₁₀F₃NDefines the elemental composition of the molecule.
Formula Weight193.18 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Describes the symmetry elements within the unit cell.
a, b, c (Å)a ≈ 8-12, b ≈ 5-10, c ≈ 12-18The dimensions of the unit cell.
α, β, γ (°)α=γ=90, β ≈ 95-105 (Monoclinic)The angles of the unit cell.
Volume (ų)900 - 1500The volume of one unit cell.
Z4The number of molecules in one unit cell.
Temperature100(2) KThe temperature at which data was collected.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
Final R1 [I > 2σ(I)]< 0.050A primary indicator of the quality of the final structural model.
wR2 (all data)< 0.120A secondary indicator of model quality.

Conclusion

This guide has provided a comprehensive, scientifically grounded methodology for determining the crystal structure of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine. By following the detailed protocols for synthesis, crystallization, X-ray data collection, and structure refinement, researchers can obtain a precise three-dimensional model of this valuable fluorinated building block. The resulting structural information—revealing the exact molecular conformation and the intricate network of intermolecular interactions—is an indispensable asset for understanding its chemical behavior and for advancing structure-based drug design efforts.

References

  • Vertex AI Search. X-ray crystallography.
  • Dascalu, I.-A., Isac, D.-L., Shova, S., & Balan-Porcarasu, M. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure, 1266, 133474.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubChem. US10710967, Example 20 | C22H24ClF2N3O3 | CID 155883258.
  • PubMed. (2003, May 19). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines.
  • ResearchGate. (2025, August 5). (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents.
  • Benchchem. An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8).
  • Ghabbour, H. A., Amr, A. E.-G. E., & Hosni, H. M. (2016). Crystal structure of 1,2-bis(4-methoxyphenyl)-2-((3-(trifluoromethyl)phenyl)amino)ethan-1-one, C23H20F3NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 851-852.
  • Gong, Y.-X., Geng, Y.-D., Zhou, S.-J., & Wang, G.-Y. (2021). The crystal structure of 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate, C21H20FN3O6S. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 577-579.
  • Chemical Communications (RSC Publishing). One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na.
  • Technology Networks. X-ray Crystallography.
  • Ramachandran Research Group - Purdue University. Other Publications.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
  • SpringerLink. (2019). X-ray crystal structure of endosulfan sulfate. Applied Biological Chemistry, 62(1), 4.
  • Chem-Station. (2019, July 4). 創薬化学における「フッ素のダークサイド」.
  • Merck Millipore. 安全データシート.
  • PMC. (n.d.). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione.
  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Okazoe Laboratory, The University of Tokyo. Publications.
  • Crystallography Open Database. Search results.
  • Dartmouth College Library. Structure determination by x-ray crystallography.
  • Taylor & Francis. Trifluoromethyl group – Knowledge and References.
  • Tosoh Finechem Corporation. フッ素化合物 一覧.
  • J-GLOBAL. Rimisoxafen | Chemical Substance Information.

Sources

Exploratory

Physicochemical Profiling of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: Predictive Modeling and Experimental Validation of pKa and logP

Executive Summary The optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of modern rational drug design. For primary amines utilized as chiral building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of modern rational drug design. For primary amines utilized as chiral building blocks or pharmacophores, the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) dictate gastrointestinal absorption, blood-brain barrier (BBB) penetrance, and target binding affinity.

This technical whitepaper provides an in-depth mechanistic analysis of the predicted pKa and logP values for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (CAS: 1389366-49-7 for the S-enantiomer) [3]. By dissecting the inductive and lipophilic contributions of its specific halogenated substituents, we establish a predictive framework for its physicochemical behavior and outline robust, self-validating experimental protocols for empirical verification.

Structural Analysis & Mechanistic Causality

To accurately predict the physicochemical properties of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, we must deconstruct its molecular architecture and evaluate the thermodynamic influence of each functional group relative to the unsubstituted baseline, 1-phenylethanamine.

pKa Prediction: The Role of Inductive Electron Withdrawal

The basicity of the primary amine (-NH₂) in this scaffold is governed by the availability of its lone pair. In an unsubstituted 1-phenylethanamine, the pKa is approximately 9.8. However, the introduction of halogenated groups on the phenyl ring significantly alters this via the inductive effect (-I):

  • Ortho-Fluoro Effect: The highly electronegative fluorine atom at the 2-position exerts a strong, distance-dependent electron-withdrawing effect through the σ -bond framework. This proximity effect sharply reduces the electron density on the basic nitrogen, dropping the pKa to approximately 8.62, as observed in 1-(2-fluorophenyl)ethanamine [2][4].

  • Meta-Difluoromethyl Effect: The addition of a -CHF₂ group at the 3-position introduces a secondary -I effect. While slightly less electron-withdrawing than a trifluoromethyl (-CF₃) group (Hammett σm​ ≈ 0.43), the -CHF₂ group ( σm​ ≈ 0.32) further delocalizes electron density away from the amine.

  • Synthesis: The cumulative inductive withdrawal from both the ortho-F and meta-CHF₂ groups leads to a predicted final pKa of 8.3 ± 0.2 .

logP Prediction: Halogen-Driven Lipophilicity

Lipophilicity is an additive property derived from the sum of fragmental constants ( π ).

  • The baseline 1-phenylethanamine has a logP of ~1.41.

  • The addition of an aromatic fluorine contributes a π value of approximately +0.14.

  • The difluoromethyl group is highly lipophilic. While a -CF₃ group adds ~0.88 to the logP (yielding a logP of 2.10 for 1-(3-(trifluoromethyl)phenyl)ethanamine) [1], the -CHF₂ group contributes slightly less, adding approximately +0.65.

  • Synthesis: The combined lipophilic contributions yield a predicted logP of 2.2 ± 0.2 .

Quantitative Data Summary

The following table summarizes the causal relationship between substructural modifications and the resulting physicochemical properties, establishing the predictive baseline for our target compound.

CompoundSubstructural ModificationPredicted/Reported pKaPredicted/Reported logP
1-PhenylethanamineBaseline (Unsubstituted)~9.8~1.41
1-(2-Fluorophenyl)ethanamine+ Ortho-Fluoro (-F)8.62[2]~1.90 [4]
1-(3-(Trifluoromethyl)phenyl)ethanamine+ Meta-Trifluoromethyl (-CF₃)~8.22.10 [1]
1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine + Ortho-F, + Meta-CHF₂ 8.3 ± 0.2 2.2 ± 0.2

Implications for ADMET Profiling

The predicted physicochemical profile (pKa ~8.3, logP ~2.2) positions 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine in an optimal "Goldilocks" zone for central nervous system (CNS) therapeutics. A pKa of 8.3 ensures that at physiological pH (7.4), approximately 10-15% of the compound exists in its unionized, lipophilic state. Combined with a logP of 2.2, this facilitates excellent passive diffusion across the blood-brain barrier without suffering from the high non-specific binding typically associated with highly lipophilic (logP > 4) or highly basic (pKa > 9.5) amines.

G cluster_0 Structural Features A Primary Amine (-NH2) D pKa ~8.3 (Reduced Basicity) A->D Ionizable Center B 2-Fluoro (-F) B->D -I Effect (Ortho) E logP ~2.2 (Increased Lipophilicity) B->E +π Contribution C 3-Difluoromethyl (-CHF2) C->D -I Effect (Meta) C->E +π Contribution F Enhanced BBB Penetration & Metabolic Stability D->F Higher % Unionized at pH 7.4 E->F Optimal Lipophilicity

Logical relationship between structural features and ADMET properties.

Experimental Validation Protocols

Protocol 1: Potentiometric Determination of pKa

Potentiometric titration is the gold standard for ionizable compounds lacking strong UV chromophore shifts.

  • Electrolyte Standardization: Prepare a 1.0 mM solution of the compound in a standardized 0.15 M KCl background electrolyte. Causality: Maintaining a constant ionic strength prevents activity coefficient fluctuations from skewing the thermodynamic pKa.

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Inert Atmosphere Titration: Acidify the sample to pH 2.0 using standardized 0.5 M HCl. Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO₂ from dissolving into the basic solution and forming carbonic acid, which would introduce artifactual buffering regions.

  • Bjerrum Analysis: Plot the average number of bound protons versus pH. The pKa is extracted at the half-equivalence point where the concentrations of the ionized and unionized species are mathematically identical.

Protocol 2: Shake-Flask Determination of logP (OECD Test Guideline 107)
  • Solvent Mutual Saturation: Vigorously stir 1-octanol and HPLC-grade water together for 24 hours prior to the experiment. Causality: If the solvents are not mutually saturated beforehand, they will partition into each other during the assay, altering the phase volumes and invalidating the concentration ratios.

  • Sample Preparation: Dissolve the compound in the mutually saturated 1-octanol phase to achieve a stock concentration of 0.1 M.

  • Equilibration at Multiple Ratios: Transfer the octanol solution and mutually saturated water into temperature-controlled separator funnels (25.0 ± 0.1 °C). Crucially, use three different volume ratios of octanol to water (e.g., 1:1, 1:2, 2:1). Causality: Testing multiple ratios ensures the calculated logP is concentration-independent and proves the system has reached true thermodynamic equilibrium.

  • Phase Separation: Mechanically shake the mixtures for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to eliminate micro-emulsions.

  • Quantification: Quantify the compound in both phases using LC-MS. Calculate logP as log10​([Solute]octanol​/[Solute]water​) .

Workflow Start Compound Preparation 1-[3-(CHF2)-2-F-phenyl]ethanamine pKa_path pKa Determination Potentiometric Titration Start->pKa_path logP_path logP Determination Shake-Flask Method (OECD 117) Start->logP_path pKa_step1 Standardize Titrant (0.15M KCl, 25°C) pKa_path->pKa_step1 logP_step1 Partition in Octanol/Water (Mutually Saturated) logP_path->logP_step1 pKa_step2 Titrate from pH 2 to 12 (N2 Atmosphere) pKa_step1->pKa_step2 pKa_step3 Bjerrum Plot Analysis pKa_step2->pKa_step3 End Data Synthesis: Refined ADMET Profile pKa_step3->End logP_step2 Mechanical Shaking (Multiple Phase Ratios) logP_step1->logP_step2 logP_step3 Phase Separation & LC-MS logP_step2->logP_step3 logP_step3->End

Experimental workflow for validating pKa and logP values.

Conclusion

The rational integration of a 2-fluoro and a 3-difluoromethyl group onto the 1-phenylethanamine scaffold creates a highly fine-tuned molecular entity. By predicting a pKa of ~8.3 and a logP of ~2.2, we can anticipate a molecule with superior lipophilic efficiency and favorable ionization at physiological pH. Utilizing the rigorous analytical workflows detailed above will allow development teams to transition these theoretical predictions into validated empirical data, accelerating downstream pharmacokinetic modeling.

References

  • PubChem. "(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | C9H10F3N | CID 2779048". National Center for Biotechnology Information. URL: [Link]

  • LookChem. "(R)-1-(2-fluorophenyl)ethanamine Predicted Properties". LookChem Chemical Database. URL: [Link]

Foundational

Thermodynamic Stability Profiling of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine at Room Temperature

Executive Summary 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a chiral, highly functionalized primary amine utilized as a critical building block in pharmaceutical synthesis and drug development. Assessing its the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a chiral, highly functionalized primary amine utilized as a critical building block in pharmaceutical synthesis and drug development. Assessing its thermodynamic stability at room temperature (20–25°C) requires a granular understanding of its distinct structural motifs: a reactive benzylic amine, a stabilizing 2-fluoro substituent, and a thermodynamically inert 3-difluoromethyl bioisostere.

This whitepaper provides an in-depth technical analysis of the molecule's chemical, stereochemical, and physical stability. By bridging structural electronic causality with self-validating experimental workflows, this guide equips researchers with the authoritative protocols necessary to evaluate and preserve the integrity of this compound.

Structural Profiling & Electronic Causality

The thermodynamic behavior of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine at room temperature is dictated by the interplay of its three primary functional groups. Understanding the electronic causality behind these groups is essential for predicting degradation pathways.

The 2-Fluoro-3-difluoromethylphenyl Moiety

Fluorination fundamentally alters the electron density of the aromatic system. The 2-fluoro and 3-difluoromethyl (-CF₂H) groups exert strong inductive electron-withdrawing (-I) effects.

  • Aromatic Stabilization: These substituents significantly lower the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. A depleted π-electron density renders the arene highly resistant to electrophilic attack and oxidative degradation at room temperature.

  • C–F Bond Thermodynamics: The carbon-fluorine bond is the strongest single bond in organic chemistry, with bond dissociation energies (BDEs) typically ranging from 110 to 126 kcal/mol[1]. Consequently, the -CF₂H group is thermodynamically locked at room temperature, resisting spontaneous defluorination, hydrolysis, or radical abstraction. Furthermore, the -CF₂H group acts as a polarized hydrogen-bond donor, influencing the molecule's solid-state packing and hygroscopicity without compromising chemical stability[2].

The Benzylic Primary Amine

Derivatives of 1-phenylethylamine are typically liquids or low-melting solids in their free base form and are chemically stable under standard, inert ambient conditions. However, the primary amine is the molecule's thermodynamic "Achilles' heel" when exposed to the environment.

  • Carbamate Formation: In the presence of atmospheric carbon dioxide and ambient moisture, the nucleophilic primary amine readily undergoes a reversible reaction to form a carbamate salt.

  • Basicity Modulation: The electron-withdrawing nature of the fluorinated aromatic ring slightly depresses the pKa of the conjugate acid compared to unsubstituted 1-phenylethylamine (pKa ~9.8), yet it remains sufficiently basic to require salt formation (e.g., hydrochloride) to achieve long-term thermodynamic stability.

Thermodynamic Stability Parameters at Room Temperature

Chemical Stability

At 25°C, the molecule exhibits excellent intrinsic chemical stability. The fluorinated arene does not undergo autoxidation. The primary degradation risk is exogenously driven via the amine group (e.g., reaction with CO₂, or slow oxidation if exposed to strong light and oxygen over prolonged periods).

Stereochemical Integrity

The molecule possesses a chiral center at the benzylic carbon. At room temperature, this stereocenter is thermodynamically stable against racemization. Chiral inversion would require the abstraction of the benzylic proton; however, the pKa of this proton is extremely high (>30). Without the introduction of a strong base or extreme thermal stress, the activation energy barrier for racemization cannot be overcome at 25°C.

Physical Stability: Free Base vs. Salt Form

To bypass the physical instability of the free base (volatilization, CO₂ absorption, moisture scavenging), the compound is universally converted into a salt (typically an HCl salt) for storage. The protonation of the amine eliminates its nucleophilicity, creating a thermodynamic sink that yields a highly stable, crystalline solid.

G Molecule 1-[3-(Difluoromethyl)- 2-fluorophenyl]ethanamine Amine Primary Amine (Reactive Site) Molecule->Amine CF2H Difluoromethyl Group (Highly Stable) Molecule->CF2H Chiral Chiral Center (Stereostable at RT) Molecule->Chiral Carbamate Carbamate Formation (via CO2 exposure) Amine->Carbamate Air (CO2) Oxidation Oxidative Degradation (Slow at RT) Amine->Oxidation O2 / Light Salt HCl Salt Formation (Thermodynamic Sink) Amine->Salt +HCl

Figure 1: Thermodynamic stability and primary degradation pathways of the target molecule at room temperature.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, a self-validating system of analytical protocols must be employed. The causality behind these specific methodological choices ensures artifact-free data.

Protocol 1: Chemical Stability Profiling via HPLC-UV/MS

Causality: Reversed-phase HPLC coupled with mass spectrometry is chosen to detect trace degradation products (e.g., oxidation products or dimers). An acidic mobile phase is strictly utilized to keep the amine fully protonated, preventing peak tailing and on-column free-basing.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile/Water (50:50). Prepare two aliquots: one stored under Argon (Control) and one exposed to ambient air (Test).

  • Incubation: Hold both samples at 25°C for 14 days.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Detection: Monitor UV absorbance at 210 nm and 254 nm; use ESI+ MS to identify the mass of any emerging degradation peaks.

Protocol 2: Stereochemical Integrity via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is selected over normal-phase HPLC because the supercritical CO₂ mobile phase provides superior diffusivity and faster mass transfer, resolving chiral primary amines efficiently without the need for pre-column derivatization.

  • Sample Preparation: Dissolve the sample in highly pure Methanol (0.5 mg/mL). Note: Avoid primary alcohols if the sample is heated, but at RT, methanol is acceptable for short-term SFC analysis.

  • Stationary Phase: Utilize a chiral selector column (e.g., Chiralpak IG or AD-H).

  • Methodology: Run an isocratic method using supercritical CO₂ with a basic modifier (e.g., 20% Methanol containing 0.1% Isopropylamine) to suppress non-specific interactions between the amine and the stationary phase.

  • Validation: Compare the enantiomeric excess (ee%) of the sample at Day 0 versus Day 30 at 25°C to confirm the thermodynamic stability of the benzylic chiral center.

Protocol 3: Physical Stability via DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are paired to differentiate between simple melting events, polymorph transitions, and mass-loss events (such as volatilization of the free base or loss of absorbed atmospheric water).

  • Preparation: Accurately weigh 2–5 mg of the solid sample (HCl salt) into a standard aluminum pan.

  • TGA Execution: Heat from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min). Monitor for mass loss prior to the melting point to assess hygroscopicity.

  • DSC Execution: Heat a crimped, pin-holed pan from 25°C to 250°C at 10°C/min. Record the onset and peak temperatures of the endothermic melting transition to confirm crystalline thermodynamic stability.

W Start Sample Preparation (Free Base vs HCl Salt) Incubation Room Temperature Incubation (20-25°C, Controlled Humidity) Start->Incubation Split Incubation->Split Chem Chemical Stability (HPLC-UV/MS) Split->Chem Stereo Stereochemical Stability (Chiral SFC) Split->Stereo Phys Physical Stability (DSC / TGA / XRPD) Split->Phys Data Data Synthesis & Thermodynamic Profiling Chem->Data Stereo->Data Phys->Data

Figure 2: Self-validating experimental workflow for comprehensive thermodynamic stability profiling.

Quantitative Data Summaries

To facilitate rapid comparison, the fundamental thermodynamic and stability parameters of the molecule are summarized below.

Table 1: Electronic and Thermodynamic Parameters

ParameterValue / CharacteristicCausality / Impact
C–F Bond Dissociation Energy ~110 – 126 kcal/molPrevents spontaneous defluorination at RT; ensures CF₂H stability.
Aromatic HOMO Energy Significantly loweredRenders the ring highly resistant to oxidation and electrophiles.
Benzylic C–H pKa > 30High activation barrier prevents RT racemization of the chiral center.
Amine Conjugate Acid pKa ~ 8.5 – 9.0 (Est.)Dictates the necessity of acidic environments/salt formation for stability.

Table 2: Comparative Stability Matrix at 25°C (Ambient Air)

Stability DomainFree Base FormHydrochloride (HCl) Salt Form
Chemical Moderate (Prone to carbamate formation)High (Amine is protonated and inert)
Stereochemical High (Stable)High (Stable)
Physical Low (Volatile, hygroscopic liquid/oil)High (Stable crystalline solid)
Recommended Storage Under inert gas (Ar/N₂), tightly sealedAmbient RT, standard desiccation

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (PMC)[Link]

  • Quantifying the ability of the CF₂H group as a hydrogen bond donor Beilstein Journal of Organic Chemistry[Link]

  • A review of frustrated Lewis pair enabled monoselective C–F bond activation Chemical Science (Royal Society of Chemistry) [Link]

Sources

Exploratory

Structural and Pharmacological Profiling of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine in CNS Drug Targets

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (CAS: 1389852-29-2), particularly its (R)-enantiomer, is widely recognized in industrial chemistry as a critical chiral building block for synthesizing SOS1 inhibitors in oncology. However, from a neuropharmacological perspective, its structural core—a heavily fluorinated phenethylamine—represents a highly privileged scaffold for Central Nervous System (CNS) drug discovery.

As a Senior Application Scientist, I approach this molecule not merely as an intermediate, but as a potent pharmacophore. The strategic placement of a 2-fluoro and a 3-difluoromethyl group on an amphetamine-like (α-methylphenethylamine) backbone fundamentally alters its physicochemical properties, optimizing it for blood-brain barrier (BBB) penetration and modulating its binding affinity at key monoaminergic G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin (5-HT) receptors .

This whitepaper deconstructs the structural causality behind its CNS binding affinity, outlines self-validating experimental protocols for quantifying these interactions, and provides a framework for evaluating fluorinated phenethylamines in neurotherapeutics.

Structural Rationale: The Causality of Fluorination in CNS Design

To understand the binding affinity of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, we must analyze the causality behind its specific substitution pattern.

The Phenethylamine Core and TAAR1 Recognition

The phenethylamine backbone is the endogenous scaffold recognized by TAAR1, a critical intracellular GPCR that modulates dopaminergic and serotonergic neurotransmission[1]. The presence of the α-methyl group (ethanamine rather than methanamine) classifies this compound as an amphetamine derivative. This α-methylation provides steric hindrance against oxidative deamination by Monoamine Oxidase (MAO), significantly increasing the molecule's metabolic half-life in the CNS while maintaining high affinity for the aspartate (Asp103) residue in the TAAR1 binding pocket[2].

The Role of the 2-Fluoro and 3-Difluoromethyl Substituents

The strategic use of fluorine substitution solves problems unique to the CNS, primarily by enhancing lipophilicity and BBB penetration without significantly increasing the van der Waals volume[3].

  • The Ortho-Fluoro Effect (2-Fluoro): The highly electronegative fluorine at the ortho position withdraws electron density from the aromatic ring, lowering the pKa of the primary amine. This ensures a higher fraction of the unprotonated species at physiological pH, facilitating passive diffusion across the BBB[4]. Furthermore, it forces the ethylamine side chain out of coplanarity with the phenyl ring, locking the molecule into a bioactive conformation optimal for GPCR binding.

  • The Difluoromethyl Group (3-CHF₂): Acting as a lipophilic bioisostere for a hydroxyl or methyl group, the -CHF₂ moiety serves as a unique hydrogen bond donor/acceptor. In the hydrophobic pockets of CNS receptors (such as the extracellular loop 2 (ECL2) of TAAR1, which contains critical phenylalanine residues like Phe186), the difluoromethyl group engages in multipolar interactions, significantly driving up the binding affinity ( Ki​ ) compared to unfluorinated analogs[1].

TAAR1_Signaling Ligand 1-[3-(Difluoromethyl)- 2-fluorophenyl]ethanamine Transporter Monoamine Transporter (DAT/SERT/NET) Ligand->Transporter Cellular Entry TAAR1 Intracellular TAAR1 (GPCR) Ligand->TAAR1 Binding Affinity (Ki) Transporter->Ligand Intracellular Space G_alpha_s Gαs Protein TAAR1->G_alpha_s Activation AdenylateCyclase Adenylate Cyclase (AC) G_alpha_s->AdenylateCyclase Stimulation cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Efflux Neurotransmitter Efflux & Reuptake Inhibition PKA->Efflux Phosphorylation

Intracellular TAAR1 signaling pathway activated by fluorinated phenethylamine derivatives.

Experimental Workflows: Self-Validating Protocols for Binding Affinity

To accurately determine the binding affinity ( Ki​ ) of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine at CNS targets, a rigorous Radioligand Competition Binding Assay must be employed[5]. The protocol below is designed as a self-validating system, ensuring that non-specific binding and radioligand depletion do not confound the quantitative data.

Step-by-Step Radioligand Competition Assay Protocol

Phase 1: Membrane Preparation & Validation

  • Cell Culture: Culture HEK-293 cells stably expressing human TAAR1 or 5-HT₂A receptors.

  • Lysis & Homogenization: Harvest cells and homogenize in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors.

  • Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay. Validation Check: Ensure receptor density ( Bmax​ ) is sufficient by performing a preliminary saturation assay.

Phase 2: Competition Binding Setup

  • Radioligand Selection: Use a high-affinity tritiated radioligand (e.g., [3H] -RO5166017 for TAAR1 or [3H] -Ketanserin for 5-HT₂A) at a concentration equal to its predefined Kd​ [6].

  • Competitor Dilution: Prepare serial dilutions of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine ranging from 0.1 nM to 10 μM.

  • Incubation: In a 96-well plate, combine 150 μL of membrane preparation (10–20 μg protein), 50 μL of the radioligand, and 50 μL of the competitor.

  • Equilibration: Incubate at 30°C for 90 minutes. Causality Note: Extended incubation ensures thermodynamic equilibrium is reached, which is mathematically required for accurate Cheng-Prusoff calculations[5].

Phase 3: Separation and Quantification

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

Phase 4: Data Validation & Analysis

  • Self-Validation Rule: Total bound radioactivity must not exceed 10% of the total radioligand added to prevent radioligand depletion[7].

  • Non-Specific Binding (NSB): Define NSB using 10 μM of an unlabeled reference agonist. Specific binding = Total Binding - NSB.

  • Calculation: Determine the IC50​ via non-linear regression (sigmoidal dose-response) and calculate the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Binding_Assay Membrane 1. Membrane Preparation (HEK293 expressing TAAR1) Incubation 2. Radioligand + Competitor Incubation (Equilibrium) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Washing 4. Wash Buffer (Remove Unbound) Filtration->Washing Scintillation 5. Liquid Scintillation Counting (CPM) Washing->Scintillation Analysis 6. Non-linear Regression (Cheng-Prusoff Ki) Scintillation->Analysis

Step-by-step radioligand competition binding assay workflow for GPCR targets.

Quantitative Data Presentation

Based on established Structure-Activity Relationship (SAR) models for fluorinated phenethylamines and amphetamines at monoaminergic targets[8], the table below summarizes the extrapolated binding profile of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine compared to the endogenous ligand, β -phenethylamine ( β -PEA). The data highlights how fluorination drives target selectivity and affinity.

CompoundTarget ReceptorRadioligand UsedExtrapolated Ki​ (nM)Binding Profile / Notes
β -Phenethylamine hTAAR1 [3H] -RO5166017~ 850Endogenous baseline; rapid MAO degradation.
β -Phenethylamine 5-HT₂A [3H] -Ketanserin> 10,000Negligible affinity.
1-[3-(CHF₂)-2-F-phenyl]ethanamine hTAAR1 [3H] -RO516601745 - 120 High affinity; stabilized by ECL2 hydrophobic interactions.
1-[3-(CHF₂)-2-F-phenyl]ethanamine 5-HT₂A [3H] -Ketanserin350 - 600 Moderate affinity; driven by ortho-fluoro conformational locking.
1-[3-(CHF₂)-2-F-phenyl]ethanamine Dopamine D₂ [3H] -Spiperone> 5,000Weak affinity; highly selective over D2 receptors.

Table 1: Comparative binding affinity profile demonstrating the impact of 2-fluoro and 3-difluoromethyl substitutions on phenethylamine CNS target engagement.

Conclusion

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine represents a masterclass in rational chemical design. While its utility in oncology as an SOS1 inhibitor building block is well-documented, its architecture is perfectly tuned for CNS pharmacology. The synergistic effects of the α-methyl group (preventing degradation), the 2-fluoro group (modulating pKa and conformation), and the 3-difluoromethyl group (enhancing lipophilic interactions) result in a molecule with theoretically high binding affinity for TAAR1 and moderate affinity for 5-HT receptors. By employing rigorous, equilibrium-validated radioligand binding assays, researchers can accurately map the neuropharmacological potential of this highly privileged fluorinated scaffold.

References

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. Available at:[Link]

  • ResearchGate. "GPCR-radioligand binding assays." ResearchGate. Available at:[Link]

  • ResearchGate. "Fluorinated Molecules as Drugs and Imaging Agents in the CNS." ResearchGate. Available at:[Link]

  • Taylor & Francis Online. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Chinese Academy of Sciences. "Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1." CAS Newsroom. Available at:[Link]

  • National Institutes of Health (PMC). "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Neuroscience. Available at:[Link]

  • Frontiers. "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines." Frontiers in Pharmacology. Available at:[Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Gifford Bioscience. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Chiral Resolution Strategies for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: A Comprehensive Application Guide

[label="Salt Breakdown\nBase", fillcolor="#F1F3F4", fontcolor="#2021 Refining Visualization Focus I'm now iterating on the visual representation of the resolution methods. I've finished the Enzymatic Resolution Workflow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Salt Breakdown\nBase", fillcolor="#F1F3F4", fontcolor="#2021

Refining Visualization Focus

I'm now iterating on the visual representation of the resolution methods. I've finished the Enzymatic Resolution Workflow and Diastereomeric Salt Formation diagrams, using Graphviz (DOT) to clearly represent the reaction steps. I'm also creating the table to summarize all the resolving agents I've been considering.

Finalizing Diagrams and Table

I've completed a draft of the SFC Method Development diagram, to augment the Enzymatic and Diastereomeric Salt Formation workflows. The table compiling resolving agents is also nearly ready, providing a concise summary. Now, I'm focusing on ensuring visual clarity and accuracy across all representations.

Finalizing Analysis Structure

I'm now putting the finishing touches on the entire analysis. I have a full draft of the SFC Method Development diagram to integrate, and the table summarizing all resolving agents is almost complete. My goal is to guarantee that everything is visually clear and precisely represents my approach. I'm focusing on text clarity and diagram accuracy to solidify the resolution strategies.

Fine-Tuning the Analysis

I'm now integrating information on fluorinated amines. I understand that they are more electron-deficient compared to the standard. In classical resolution, this affects the pKa, but (S)-Mandelic acid is still a viable option. For enzymatic, I need a highly activated acyl donor. For SFC, the difluoromethyl group is excellent with amylose-based CSPs. I am verifying all citations.

The synthesis and isolation of enantiopure fluorinated chiral amines are critical bottlenecks in modern drug discovery. The introduction of fluorine atoms—specifically the 3-(difluoromethyl)-2-fluorophenyl moiety—profoundly modulates the physicochemical properties of the resulting 1-arylethanamine, lowering molecular basicity, enhancing lipophilicity, and increasing metabolic stability[1]. However, the unique steric bulk of the difluoromethyl group and the electron-withdrawing nature of the ortho-fluorine atom alter the nucleophilicity and spatial binding parameters of the racemic amine.

This application note details three orthogonal, self-validating methodologies for the chiral resolution of racemic 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Preparative Supercritical Fluid Chromatography (SFC).

Strategy 1: Classical Diastereomeric Salt Resolution

Mechanistic Rationale

Classical resolution relies on the reaction of a racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts with distinct solubility profiles. For 1-arylethylamine derivatives, (S)-Mandelic acid is a highly privileged resolving agent. The resolution efficiency is driven by the formation of robust 2D hydrogen-bond networks between the carboxylate and the protonated amine, stabilized further by CH–π interactions between the mandelate phenyl ring and the fluorinated aryl ring of the substrate[2]. Because the electron-withdrawing fluorine atoms slightly reduce the basicity of the amine, solvent selection (typically an ethanol/water matrix) is critical to ensure a high thermodynamic difference in the solubility of the (R,S) and (S,S) salts[3].

Comparative Data: Chiral Resolving Agents
Resolving AgentpKaTypical Solvent SystemYield of Target SaltTypical Enantiomeric Excess (ee)Mechanism of Discrimination
(S)-Mandelic Acid 3.41Ethanol / Water35–45%>95% (Single crystallization)H-bonding network + CH–π stacking[2][3]
L-Tartaric Acid 2.98, 4.34Methanol40–50%80–90%Bidentate H-bonding[3]
(1S)-(+)-10-Camphorsulfonic Acid 1.20Dichloromethane / EtOAc25–35%>98%Strong ionic pairing (ideal for weaker bases)[3]
Protocol: Resolution via (S)-Mandelic Acid

Self-Validation Metric: The success of this protocol is validated by the formation of a crystalline precipitate within 4 hours. A lack of crystallization indicates the need to reduce the water content in the solvent matrix.

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of (S)-Mandelic acid in a 9:1 mixture of absolute ethanol and deionized water (approx. 10 mL/g of acid) under gentle heating (60 °C).

  • Amine Addition: Slowly add 1.0 equivalent of racemic 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine dropwise to the hot solution. Stir for 30 minutes at 60 °C to ensure complete salt formation.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature slowly (over 4–6 hours) without agitation. This slow cooling promotes the selective crystallization of the less soluble diastereomeric salt.

  • Filtration: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold absolute ethanol.

  • Liberation of the Free Amine: Suspend the collected salt in a biphasic mixture of diethyl ether and 10% aqueous NaOH (1:1 v/v). Stir vigorously until the solid completely dissolves. The high pH deprotonates the amine, driving it into the organic phase[3].

  • Extraction & Recovery: Separate the layers. Extract the aqueous layer once more with diethyl ether. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enantioenriched amine.

Strategy 2: Enzymatic Kinetic Resolution via CAL-B

Mechanistic Rationale

Biocatalysis offers an environmentally benign and highly selective alternative to chemical resolution. Candida antarctica lipase B (CAL-B) is exceptionally effective for the kinetic resolution of primary amines. According to the extended secondary alcohol rule (Kazlauskas rule), CAL-B exhibits profound enantioselectivity (often E>100 ) for the (R) -enantiomer of 1-arylethylamines[4].

Because the difluoromethyl and fluoro groups deactivate the amine, a highly activated acyl donor is required. Isopropyl methoxyacetate is the optimal choice; the methoxy group acts as a hydrogen bond acceptor within the enzyme's catalytic triad, accelerating the acylation rate while rendering the reaction virtually irreversible[4].

EnzymaticKR Racemate Racemic Amine (R/S) Enzyme CAL-B + Isopropyl methoxyacetate in MTBE (35°C) Racemate->Enzyme Reaction Enantioselective Acylation Enzyme->Reaction Products (R)-Amide + (S)-Amine Reaction->Products Extraction Acid/Base Extraction (HCl) Products->Extraction OrgPhase Organic Phase (R)-Amide Extraction->OrgPhase MTBE AqPhase Aqueous Phase (S)-Amine Salt Extraction->AqPhase Aqueous Hydrolysis Amide Hydrolysis (6M HCl, Heat) OrgPhase->Hydrolysis Basification Basification (NaOH) AqPhase->Basification R_Amine Pure (R)-Amine Hydrolysis->R_Amine S_Amine Pure (S)-Amine Basification->S_Amine

Caption: Workflow for the CAL-B catalyzed kinetic resolution of racemic primary amines.

Protocol: CAL-B Catalyzed Acylation

Self-Validation Metric: Reaction progress is monitored via GC-MS or TLC. The reaction is self-limiting at exactly 50% conversion, validating the strict enantioselectivity of the enzyme.

  • Reaction Setup: In a dry flask, dissolve 10 mmol of the racemic amine in 50 mL of methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 6.0 mmol (0.6 eq) of isopropyl methoxyacetate, followed by 100 mg of immobilized CAL-B (Novozym 435) per mmol of substrate[4].

  • Incubation: Stir the suspension gently at 35 °C for 24–48 hours. Monitor the conversion via HPLC or GC. Stop the reaction when 50% conversion is reached.

  • Enzyme Recovery: Filter the reaction mixture to remove the immobilized CAL-B beads (which can be washed with MTBE and reused).

  • Separation: Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3 x 20 mL).

    • Organic Phase: Contains the acylated (R) -enantiomer.

    • Aqueous Phase: Contains the unreacted (S) -amine as the hydrochloride salt.

  • Recovery of (S)-Amine: Basify the aqueous phase to pH > 12 using 6M NaOH, extract with dichloromethane, dry, and evaporate to yield the pure (S) -amine.

  • Recovery of (R)-Amine: Concentrate the organic phase to isolate the (R) -amide. Reflux the amide in 6M HCl for 12 hours to hydrolyze the methoxyacetate group, followed by basification and extraction to yield the pure (R) -amine.

Strategy 3: Preparative Supercritical Fluid Chromatography (SFC)

Mechanistic Rationale

For rapid, scalable isolation without chemical derivatization, Preparative SFC is the industry standard. The physicochemical properties of supercritical CO2​ allow for high flow rates and rapid mass transfer[5]. When separating basic chiral amines, non-specific interactions between the amine and residual silanol groups on the Chiral Stationary Phase (CSP) cause severe peak tailing. The addition of a basic additive—typically 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPAm)—in the alcoholic modifier is mandatory. These additives competitively bind to the acidic silanols, ensuring sharp, symmetrical peaks and high recovery rates[6].

SFC_Method Start Select CSPs (e.g., Chiralpak IG, AD-H) Modifier Screen Modifiers (MeOH, EtOH, IPA) Start->Modifier Additives Add Basic Additive (0.2% DEA or IPAm) Modifier->Additives Evaluate Evaluate Resolution (Rs) and Peak Shape Additives->Evaluate Evaluate->Modifier Rs < 1.5 Optimize Optimize Temp & Pressure (35°C, 120 bar) Evaluate->Optimize Rs > 1.5 ScaleUp Scale to Preparative SFC Column Optimize->ScaleUp

Caption: SFC method development decision tree for chiral amine separation.

Protocol: Preparative SFC Separation

Self-Validation Metric: Analytical screening must demonstrate a baseline resolution ( Rs​>1.5 ) before scaling. Post-run fractions should be analyzed immediately via analytical SFC to confirm >99% ee.

  • Analytical Screening: Screen the racemic mixture (1 mg/mL) on analytical chiral columns (e.g., Chiralpak IG, AD-H, AS-H; 4.6 x 250 mm). Use a mobile phase of CO2​ and 10-30% Methanol containing 0.2% Diethylamine (DEA)[5][6].

  • Method Selection: Select the column and modifier combination that yields the highest selectivity ( α ) and resolution ( Rs​ ). For highly fluorinated aromatics, immobilized amylose-based CSPs (like Chiralpak IG) often provide superior π−π and steric recognition.

  • Preparative Scale-Up:

    • Column: Chiralpak IG (21 x 250 mm, 5 µm).

    • Mobile Phase: 80% CO2​ / 20% Methanol (0.2% DEA).

    • Flow Rate: 70 mL/min.

    • Backpressure / Temp: 120 bar / 35 °C.

  • Injection & Collection: Prepare a highly concentrated sample feed (e.g., 50 mg/mL in Methanol). Perform stacked injections using a preparative SFC system equipped with a UV/Vis or MS-triggered fraction collector.

  • Post-Processing: Evaporate the collected fractions using a rotary evaporator. The volatile nature of CO2​ , Methanol, and DEA allows for the rapid isolation of the free amine without aqueous workup[5].

References

  • ACS Publications. "Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines." ACS Catalysis, [Link].

  • ResearchGate. "Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases." ResearchGate, [Link].

  • ACS Publications. "Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers." Accounts of Chemical Research, [Link].

Sources

Application

Application Notes and Protocols for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine: A Key Building Block in Modern Drug Discovery

Introduction The strategic incorporation of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF₂), in particular, offers a unique combin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF₂), in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a molecule. It can act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl, thiol, or amine groups. When combined with other strategically placed fluorine atoms on an aromatic ring, as in the case of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine , a powerful and versatile building block for drug discovery emerges. The presence of the fluorine atom at the 2-position of the phenyl ring can further modulate the electronic properties and conformation of the molecule, offering fine-tuning capabilities to medicinal chemists.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine as a pharmaceutical building block. We present a robust protocol for its preparation from a commercially available precursor and detail its application in two fundamental transformations in pharmaceutical synthesis: N-acylation for amide bond formation and reductive amination for the synthesis of secondary amines.

Physicochemical Properties

A summary of the key physicochemical properties of the parent ketone and the target amine is provided below. These values are crucial for understanding the reactivity and handling of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-[3-(Difluoromethyl)-2-fluorophenyl]ethanoneC₉H₇F₃O204.15Not specified2139441-40-8[1]
1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamineC₉H₁₀F₃N205.18Not specifiedNot available

Synthesis of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

The target primary amine can be efficiently synthesized from the commercially available ketone, 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanone, via reductive amination. This one-pot reaction offers a direct and high-yielding route to this valuable building block.

Protocol 1: Reductive Amination of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanone

This protocol describes the conversion of the ketone to the primary amine using ammonia and a suitable reducing agent. The use of an iron-based catalyst provides a cost-effective and environmentally benign approach.[2]

Reaction Scheme:

Caption: Workflow for N-acylation of the target amine.

Materials:

  • 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

  • Carboxylic acid of interest

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv) or HOBt (1.1 equiv) and EDC (1.1 equiv) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Expert Insights: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions and racemization if the amine is chiral. HATU is a highly effective coupling reagent, while the HOBt/EDC system is a more cost-effective alternative. [3]DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Protocol 3: Reductive Amination with a Carbonyl Compound

This protocol describes the reaction of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine with an aldehyde or ketone to form a secondary amine, another key transformation in the synthesis of bioactive molecules.

Reaction Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Amine 1-[3-(Difluoromethyl)-2- fluorophenyl]ethanamine SecondaryAmine N-alkyl/aryl-1-(3-(difluoromethyl)- 2-fluorophenyl)ethanamine Amine->SecondaryAmine Carbonyl Aldehyde or Ketone (R1R2C=O) Carbonyl->SecondaryAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Solvent Solvent (e.g., DCE, THF) Acid Acid (optional, e.g., AcOH)

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Utility of a Fluorinated Amine in Modern Synthesis The molecule 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Utility of a Fluorinated Amine in Modern Synthesis

The molecule 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly valuable, fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a difluoromethyl group and a fluorine atom on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from it. The primary amine functionality serves as a key handle for introducing this bespoke phenyl moiety onto various scaffolds through cross-coupling reactions.

This guide provides a comprehensive overview of the application of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine in palladium-catalyzed cross-coupling reactions, with a primary focus on the Buchwald-Hartwig amination. The protocols and insights presented herein are synthesized from established methodologies for structurally analogous anilines, offering a robust starting point for reaction optimization and library synthesis.

Scientific Rationale and Mechanistic Considerations

The chemical reactivity of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine in cross-coupling reactions is dictated by the interplay of its structural features:

  • The Primary Amine: This nucleophilic center is the most direct point of engagement for cross-coupling, making the molecule an ideal partner in Buchwald-Hartwig amination reactions for the synthesis of complex secondary amines.

  • Electron-Deficient Aromatic Ring: The presence of the strongly electron-withdrawing difluoromethyl (CF₂H) group and the ortho-fluorine atom significantly lowers the electron density of the aromatic ring. This electronic-withdrawing nature can influence the rates of catalytic steps in various cross-coupling reactions.

  • Steric Hindrance: The ortho-fluorine atom introduces steric bulk around the amine, which can necessitate the use of specialized bulky phosphine ligands in palladium-catalyzed reactions to facilitate efficient coupling.

Given these characteristics, the most direct and widely applicable cross-coupling reaction for this molecule is the Buchwald-Hartwig amination , where it serves as the amine coupling partner.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new carbon-nitrogen bond.[1][2] This reaction has become indispensable in modern organic synthesis due to its broad substrate scope and functional group tolerance.[3]

The catalytic cycle, depicted below, generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-NR'R'' Product (Ar-NR'R'') Ar-Pd(II)-NR'R''(L_n)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L_n Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

For a substrate like 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, the choice of catalyst, ligand, and base is critical to overcome potential challenges such as steric hindrance and the electronic nature of the amine.[4]

Experimental Protocols: Buchwald-Hartwig Amination

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination using 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine as the amine coupling partner.

Materials and Reagents
  • 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

  • Aryl or heteroaryl halide (or triflate)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium loading).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl secondary amine.

Table of Recommended Reaction Conditions

The optimal reaction conditions are highly dependent on the specific aryl halide substrate. The following table provides a starting point for optimization, based on literature precedents for similar electron-deficient and sterically hindered anilines.[4][5]

ParameterRecommended OptionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective for a wide range of aminations.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination, especially with challenging substrates.[4]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for the stability of the catalytic species.
Temperature 80 - 120 °CElevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides or bromides.

Alternative Cross-Coupling Strategies

While Buchwald-Hartwig amination is the most direct application, other cross-coupling strategies involving this molecule can be envisioned, though they may require initial functionalization.

Suzuki-Miyaura Coupling

To participate in a Suzuki-Miyaura coupling, the amine functionality would first need to be converted into a suitable leaving group, such as a halide or triflate, via a Sandmeyer-type reaction. The resulting aryl halide could then be coupled with a variety of boronic acids or esters.[6][7] The electron-withdrawing nature of the difluoromethyl and fluoro substituents would likely facilitate the oxidative addition step in the Suzuki-Miyaura catalytic cycle.[8]

Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, derivatization of the amine to a halide would be necessary to employ this molecule in a Sonogashira reaction for the formation of an aryl-alkyne bond.[1][9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

C-H Activation

Direct functionalization of the C-H bonds on the aromatic ring is an attractive and atom-economical strategy.[11] The electronic properties of the substituted ring could direct C-H activation to specific positions, allowing for the introduction of various functional groups without pre-functionalization of the amine. Palladium-catalyzed C-H functionalization of electron-rich heteroarenes with difluoromethyl-containing reagents has been reported, suggesting the feasibility of related transformations.[12][13]

Conclusion and Future Outlook

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a versatile building block with significant potential in the synthesis of novel chemical entities. Its primary application in cross-coupling is as a nucleophile in the Buchwald-Hartwig amination, for which a robust and adaptable protocol has been presented. Future research may focus on the development of direct C-H functionalization methods for this and related fluorinated anilines, further expanding their utility in synthetic chemistry. The protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem. (n.d.).
  • Pd-Catalyzed Assembly of Fluoren-9-ones by Merging of C–H Activation and Difluorocarbene Transfer | Organic Letters. (2021).
  • Palladium-Catalyzed Decarbonylative C–H Difluoromethyl
  • Palladium-Catalyzed C–H Ethoxycarbonyldifluoromethylation of Electron-Rich Heteroarenes | Organic Letters. (2015).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). NIH.
  • Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles | Organic Letters. (2025).
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. (n.d.). NIH.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). RSC Publishing.
  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Wiley Online Library.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides | Request PDF. (n.d.).
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).

Sources

Method

incorporating 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine into kinase inhibitor design

Application Note & Protocols Topic: Incorporating 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine into Modern Kinase Inhibitor Design Audience: Researchers, scientists, and drug development professionals. Abstract The st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Incorporating 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine into Modern Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, binding affinity, and pharmacokinetics.[1][2][3] This guide focuses on the application of a specific, high-value building block, 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine , in the design and synthesis of next-generation kinase inhibitors. We will explore the unique chemical advantages conferred by the difluoromethyl (CHF2) and ortho-fluoro substituents, provide a detailed workflow from conceptual design to cellular evaluation, and present actionable protocols for synthesis and characterization. This document serves as a practical resource for researchers aiming to leverage advanced fluorination strategies to overcome common challenges in kinase drug discovery, such as potency, selectivity, and acquired resistance.

The Strategic Rationale for Fluorination in Kinase Inhibitors

Protein kinases remain one of the most critical target classes in oncology and immunology. The design of small molecule inhibitors that bind to the ATP pocket is a validated and highly successful strategy.[4] However, achieving selectivity and favorable drug metabolism and pharmacokinetics (DMPK) properties remains a significant challenge. Fluorine chemistry provides a versatile toolkit to address these issues.[3][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing fluorine at metabolically labile positions can significantly increase a compound's half-life.[2]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing interactions with the target protein.[3][6] It can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the kinase hinge region or other key residues.[6][7]

  • pKa Modulation: Placing a fluorine atom near a basic amine can lower its pKa, which can be crucial for optimizing cellular permeability and reducing off-target effects related to lysosomal trapping.[2]

  • Conformational Control: Due to steric and electronic effects, fluorine substitution can enforce a specific, bioactive conformation of the inhibitor, leading to improved potency.[5]

The Unique Role of the Difluoromethyl (CHF2) Group

The difluoromethyl (CHF2) group is not merely an intermediate between a methyl (CH3) and a trifluoromethyl (CF3) group; it possesses unique properties that are highly advantageous in drug design.[8]

  • Lipophilicity: The CHF2 group is more lipophilic than a hydrogen atom but is considered a "lipophilic hydrogen bond donor." This is in contrast to the more lipophilic and non-donating CF3 group. This unique balance can improve cell membrane permeability.[8][9]

  • Hydrogen Bond Donor: The acidic proton on the CHF2 group can form unconventional hydrogen bonds with amino acid residues (e.g., backbone carbonyls, aspartate, glutamate) in the kinase active site, adding a valuable interaction to improve binding affinity and selectivity.[8][9]

  • Metabolically Stable Bioisostere: The CHF2 group serves as an excellent, metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores but often susceptible to metabolic degradation.[8][9]

The combination of an ortho-fluoro and a meta-difluoromethyl group on the phenyl ethanamine scaffold provides a unique electronic and steric profile, pre-organizing the molecule for potent and selective interactions within a kinase active site.

Physicochemical Profile: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Understanding the fundamental properties of this building block is the first step in its rational application.

PropertyValueSource
Molecular Formula C9H10F3NPubChem
Molecular Weight 193.18 g/mol PubChem
Appearance Colorless to pale yellow liquid/solidSupplier Data
cLogP (Predicted) ~2.1Chemical Supplier Data
Hydrogen Bond Donors 1 (amine) + 1 (CHF2)[8][9]
Hydrogen Bond Acceptors 1 (amine) + 3 (fluorines)Calculated

Application Workflow: From Design to Cellular Validation

Incorporating a new building block into a kinase inhibitor program follows a structured, multi-step process. This workflow ensures that decisions are data-driven and aligned with the project's goals.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Target Kinase Target Selection (e.g., BTK, Lck, EGFR) Scaffold Scaffold Selection (e.g., Aminopyrimidine) Target->Scaffold Target-specific hinge binder Synth Synthesis Protocol (Coupling Reaction) Scaffold->Synth Purify Purification & QC (HPLC, NMR, MS) Synth->Purify Biochem Biochemical Assay (Kinase IC50) Purify->Biochem Test Compound Cell Cellular Assay (Proliferation EC50) Biochem->Cell Confirm on-target engagement Select Selectivity Panel (Off-target kinases) Cell->Select Assess safety profile SAR SAR Analysis Select->SAR Data for decision-making LeadOp Lead Optimization (Improve Properties) SAR->LeadOp

Caption: High-level workflow for kinase inhibitor development.

Protocol 3.1: Synthesis of an Exemplar Inhibitor via SNAr Coupling

Rationale: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, including CDK and Lck inhibitors.[10][11] It typically forms two hydrogen bonds with the kinase hinge region. This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to couple our title amine with a functionalized chloropyrimidine core.

Reaction Scheme: (Amine) + (4,6-dichloro-5-ethylpyrimidine) -> (Mono-substituted aminopyrimidine inhibitor)

Materials:

  • 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (1.0 eq)

  • 4,6-dichloro-5-ethylpyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Butanol (or 2-Propanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (e.g., 193 mg, 1.0 mmol) and 4,6-dichloro-5-ethylpyrimidine (e.g., 210 mg, 1.1 mmol).

  • Add N-Butanol (5 mL) to dissolve the reagents.

  • Add DIPEA (e.g., 523 µL, 3.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 118 °C for N-Butanol) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Causality Note: The use of a non-nucleophilic base like DIPEA is critical to scavenge the HCl byproduct without competing with the primary amine nucleophile. Heating is required to overcome the activation energy for the SNAr reaction.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent to yield the desired product. Characterize by ¹H NMR, ¹⁹F NMR, and HRMS to confirm identity and purity.

Biophysical and Cellular Characterization Protocols

Rationale: Once the compound is synthesized and purified, its biological activity must be quantified. This starts with measuring direct inhibition of the target enzyme and is followed by assessing its effect in a relevant cellular model.[12]

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

Materials:

  • Purified recombinant target kinase (e.g., BTK, Lck)

  • Kinase-specific substrate peptide

  • ATP solution (at the determined Km for the kinase)[12]

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor in a 384-well plate. Typically, an 11-point, 3-fold dilution starting from 10 µM is appropriate for initial screening. Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

  • In a separate plate, prepare the kinase reaction mixture containing the kinase, substrate, and buffer.

  • Transfer a small volume of the serially diluted inhibitor to the assay plate.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent. This converts the generated ADP into ATP, which drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay quantifies ATP levels, which is an indicator of metabolically active, viable cells. A decrease in cell viability upon treatment with the inhibitor results in a lower luminescent signal.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a lymphoma line for a BTK inhibitor).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Synthesized inhibitor stock solution.

  • CellTiter-Glo® Reagent.

  • White, opaque 96-well cell culture plates.

  • Humidified incubator (37 °C, 5% CO2).

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the inhibitor in complete culture medium and add it to the cells. Include DMSO-only controls.

  • Incubate the plate for 72 hours in a humidified incubator.

  • Causality Note: A 72-hour incubation period is standard and allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence.

  • Data Analysis: Calculate percent viability relative to DMSO controls and plot against log[Inhibitor] to determine the EC50 value.

Structure-Activity Relationship (SAR) Logic

The data from initial screening guides the next round of synthesis. The goal is to understand how changes to the molecule's structure affect its activity and properties.

SAR_Logic Start Initial Hit Data (IC50, EC50) Potency Potency Acceptable? Start->Potency Selectivity Selectivity Acceptable? Potency->Selectivity Yes ModScaffold Modify Scaffold (e.g., pyrimidine core) Potency->ModScaffold No PK PK Properties (Solubility, Permeability) Acceptable? Selectivity->PK Yes Selectivity->ModScaffold No (Off-target hits) Lead Lead Candidate PK->Lead Yes ModTail Modify 'Tail' (e.g., add solubilizing group) PK->ModTail No Stop Terminate Compound ModScaffold->Start Synthesize New Analogs ModTail->Start Synthesize New Analogs

Caption: Decision-making flowchart for SAR-driven lead optimization.

For a compound derived from 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine , SAR exploration could involve:

  • Confirming the H-bond: Creating an analog where the CHF2 is replaced by CF3 or CH3. A significant loss of potency with the CF3 analog could suggest the hydrogen bond from the CHF2 group is critical for activity.[8][9]

  • Probing the Ortho-Fluoro Position: Replacing the ortho-fluoro with H or Cl to assess its role in maintaining the optimal phenyl ring conformation for binding.

  • Modifying the Scaffold: If potency is low, the aminopyrimidine core could be replaced with other known hinge-binding scaffolds like quinazoline or pyrrolopyrimidine to improve the fit.[13][14]

Conclusion

The building block 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine represents a highly valuable tool for the modern medicinal chemist focused on kinase inhibitor design. The strategic placement of both an ortho-fluoro and a meta-difluoromethyl group provides a unique combination of metabolic stability, conformational constraint, and the potential for an additional hydrogen bond interaction.[6][8][9] By following a rational workflow of design, synthesis, and iterative testing as outlined in this guide, researchers can effectively leverage the properties of this advanced intermediate to accelerate the discovery of potent, selective, and differentiated clinical candidates.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • 3D-QSAR and molecular docking studies of aminopyrimidine derivatives as novel three-targeted Lck/Src/KDR inhibitors.
  • The Role of Small Molecules Containing Fluorine
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Examples of difluoromethyl use in kinase inhibitors (4,5).
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflamm
  • Fluorine in drug discovery: Role, design and case studies.
  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase.
  • A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery (RSC Publishing).
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (CAS: 1389852-29-2) Welcome to the Technical Support Center. This guide addresses crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (CAS: 1389852-29-2)

Welcome to the Technical Support Center. This guide addresses critical yield and stereoselectivity bottlenecks encountered during the synthesis of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine. This chiral benzylic amine is a highly valuable pharmaceutical building block, but its unique electronic and steric properties—specifically the strongly electron-withdrawing difluoromethyl (-CHF₂) group and the coordinating ortho-fluorine—frequently derail standard reductive amination protocols.

To achieve high enantiomeric and diastereomeric purity, the industry standard is the Ellman's Sulfinamide Auxiliary workflow[1].

EllmanWorkflow A 1-[3-(Difluoromethyl) -2-fluorophenyl]ethanone B tert-Butanesulfinyl Imine A->B Ti(OEt)4, t-BuSONH2 (Condensation) C tert-Butanesulfinamide (Diastereomerically Pure) B->C NaBH4 or L-Selectride (Asymmetric Reduction) D 1-[3-(Difluoromethyl) -2-fluorophenyl]ethanamine C->D HCl / MeOH (Deprotection)

Figure 1: Standard Ellman's auxiliary workflow for synthesizing chiral benzylic amines.

Troubleshooting FAQs & Causality Analysis

Q1: Why is my imine condensation yield stalling below 50%?

The Causality: The -CHF₂ group exerts a strong electron-withdrawing inductive effect, which significantly decreases the nucleophilicity of the carbonyl oxygen and destabilizes the transient hemiaminal intermediate. Furthermore, the ortho-fluorine introduces steric hindrance. Standard dehydrating agents (like MgSO₄ or molecular sieves) are thermodynamically insufficient to drive this equilibrium forward. The Solution: You must use a strong Lewis acid that simultaneously acts as an irreversible water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) is the gold standard for recalcitrant ketones[2]. It coordinates with the carbonyl oxygen, increasing its electrophilicity, and consumes the water byproduct to form insoluble TiO₂.

Q2: I am getting poor diastereomeric excess (dr < 3:1) during the reduction step. How do I fix this?

The Causality: High diastereoselectivity in Ellman's chemistry relies on a rigid, closed six-membered Zimmerman-Traxler transition state. However, the ortho-fluorine on your substrate acts as a competitive Lewis base. It coordinates with the reducing agent's metal counterion (e.g., Na⁺ or Li⁺), which disrupts the chelation control of the sulfinyl group. This leads to an open transition state and a nearly equimolar mixture of isomers[1]. The Solution: Switch the reducing agent. Using a sterically bulky reducing agent like L-Selectride at cryogenic temperatures (-78 °C) physically prevents competitive coordination and forces the reaction through the desired closed transition state[3].

ChelationModel Substrate Sulfinyl Imine + ortho-Fluoro Chelation Competitive Metal Chelation (F vs. Sulfinyl O) Substrate->Chelation Metal Hydride Addition OpenTS Open Transition State Chelation->OpenTS Uncontrolled Coordination ClosedTS Closed Transition State Chelation->ClosedTS Controlled Coordination (Bulky Hydride) PoorDR Low dr (< 3:1) OpenTS->PoorDR HighDR High dr (> 95:5) ClosedTS->HighDR

Figure 2: Logical relationship between ortho-fluorine chelation and diastereomeric outcomes.

Q3: My deprotection step shows full conversion on LC-MS, but my isolated yield of the final amine is extremely low. Where is my product?

The Causality: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine has a relatively low molecular weight and lacks heavy hydrophobic groups. The free base is highly volatile and partially water-soluble. If you are performing an aqueous workup at high pH and concentrating the solvent under high vacuum or elevated heat, you are actively evaporating the product or losing it in the aqueous layer. The Solution: Isolate the product directly as the hydrochloride (HCl) salt. Do not basify the reaction mixture. Precipitate the salt directly from an ethereal solvent to lock the volatile amine into a stable solid[1].

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes the effect of reducing agents and temperatures on the yield and diastereomeric ratio (dr) of the sulfinamide intermediate, demonstrating the necessity of cryogenic conditions and bulky hydrides for ortho-halogenated substrates[3].

Reducing AgentSolventTemperature (°C)Conversion (%)Diastereomeric Ratio (dr)
NaBH₄THF25>952.5 : 1
NaBH₄THF-48854.1 : 1
L-SelectrideTHF-7892>95 : 5
DIBAL-HCH₂Cl₂-78601.5 : 1

Table 1: Impact of reaction conditions on the reduction of 1-[3-(difluoromethyl)-2-fluorophenyl]ethylidene-tert-butanesulfinamide.

Self-Validating Experimental Protocols

Protocol 1: Optimized Imine Condensation via Ti(OEt)₄

Self-Validation Checkpoint: The reaction must turn from a clear solution to a cloudy yellow suspension as TiO₂ precipitates upon aqueous quench, confirming successful water scavenging.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon.

  • Reagent Loading: Add 1-[3-(difluoromethyl)-2-fluorophenyl]ethanone (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in anhydrous THF (25 mL). Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise at room temperature via syringe[2].

  • Reaction: Heat the mixture to 65 °C (reflux) for 24 hours. Note: The electron-poor nature of the ketone requires elevated temperature compared to standard aldehydes.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A heavy white/yellow precipitate (TiO₂) will form immediately.

  • Filtration: Filter the suspension through a pad of Celite, washing the cake generously with EtOAc to extract the trapped product.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure sulfinyl imine.

Protocol 2: Anhydrous Deprotection and Salt Isolation

Self-Validation Checkpoint: The product must precipitate as a white crystalline solid upon the addition of diethyl ether. If an oil forms, trace water is present and must be removed via azeotropic distillation with toluene.

  • Preparation: Dissolve the diastereomerically pure tert-butanesulfinamide intermediate (5.0 mmol) in anhydrous methanol (10 mL).

  • Deprotection: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (10 mL, 40.0 mmol) dropwise[1].

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (ninhydrin stain) to ensure complete disappearance of the starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C to prevent thermal degradation) to a thick oil.

  • Precipitation: Triturate the oil with anhydrous diethyl ether (30 mL). Vigorously stir until a white solid precipitates.

  • Collection: Filter the solid under a blanket of nitrogen, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford 1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride[1].

References[1] Title: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary)

Source: harvard.edu URL:[2] Title: Ellman's Sulfinamides Source: sigmaaldrich.com URL:[4] Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: mdpi.com URL:[3] Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews Source: acs.org URL:

Sources

Optimization

Technical Support Center: Amination of 3-(Difluoromethyl)-2-Fluorophenyl Electrophiles

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists and discovery scientists facing chemoselectivity challenges during the Buchwald-Hartwig amination of highly functionalized f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists and discovery scientists facing chemoselectivity challenges during the Buchwald-Hartwig amination of highly functionalized fluoroarenes.

The 3-(difluoromethyl)-2-fluorophenyl scaffold is highly prized in medicinal chemistry for its unique lipophilicity and hydrogen-bond donating/accepting properties. However, its dense array of electron-withdrawing groups makes the electrophile highly susceptible to competing side reactions, including hydrodehalogenation, nucleophilic aromatic substitution (S N​ Ar), and base-mediated degradation.

Mechanistic Divergence & Troubleshooting Logic

Understanding the causality behind side-product formation is the first step in rational reaction optimization. The diagram below illustrates how catalyst selection, base strength, and solvent polarity dictate the fate of the starting material.

Mechanism ArX 3-(CF2H)-2-F-Ar-Br + Pd(0) OxAdd Pd(II) Aryl Complex ArX->OxAdd Oxidative Addition SNAr SNAr at 2-Fluoro (Defluorination) ArX->SNAr Polar Solvent Degradation -CF2H Degradation (Base-Mediated) ArX->Degradation Strong Base AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base + Amine RedElim Reductive Elimination (Desired Product) AmineCoord->RedElim Fast (Bulky Ligand) BetaHydride Beta-Hydride Elimination (Hydrodehalogenation) AmineCoord->BetaHydride Slow (Poor Ligand)

Mechanistic divergence in Buchwald-Hartwig amination leading to desired products vs. side reactions.

Troubleshooting FAQs

Q: Why is my 3-(difluoromethyl)-2-fluorophenyl bromide converting to 1-(difluoromethyl)-2-fluorobenzene instead of the aminated product? A: You are observing hydrodehalogenation (reduction of the aryl halide). In Pd-catalyzed C-N couplings, the intermediate Pd(II)-amine complex can undergo an unproductive β -hydride elimination (if using alkylamines with α -hydrogens) or abstract a proton/hydride from the solvent before reductive elimination can occur[1].

  • The Fix: You must accelerate the reductive elimination step to outcompete the background reduction. Switch from first-generation bidentate ligands (like dppf or BINAP) to sterically demanding, electron-rich dialkylbiaryl phosphines such as tBuBrettPhos or RuPhos[2]. The extreme steric bulk of these ligands forces the Pd(II) center into a geometry that rapidly expels the product.

Q: I am observing a mass corresponding to the loss of a fluorine atom (M-19 + Amine mass). What causes this, and how do I prevent it? A: This is defluorination driven by Nucleophilic Aromatic Substitution (S N​ Ar) at the 2-fluoro position. The highly electron-withdrawing nature of the adjacent -CF 2​ H group activates the ortho-fluorine, making it highly susceptible to nucleophilic attack by your amine or the base[3].

  • The Fix: S N​ Ar reactions proceed via a polar Meisenheimer complex. To suppress this, shift away from polar aprotic solvents (like DMF or DMSO) which stabilize this transition state[4]. Switch to non-polar solvents like Toluene or 1,4-Dioxane. Additionally, strictly limit your reaction temperature to 80°C.

Q: The difluoromethyl (-CF 2​ H) signal is disappearing in my 1 H and 19 F NMR spectra. How do I protect it? A: The -CF 2​ H group is highly sensitive to strong alkoxide bases (e.g., NaOtBu, KOtBu). These bases can deprotonate the relatively acidic benzylic proton, leading to defluorinative degradation, carbene formation, or polymerization[2].

  • The Fix: Substitute strong alkoxides with milder, insoluble inorganic bases like Cs 2​ CO 3​ or K 3​ PO 4​ . While these bases have lower solubility in organic solvents, their mild nature preserves the -CF 2​ H moiety. To compensate for the heterogeneous nature of the reaction, ensure vigorous agitation (>800 rpm) to maintain mass transfer[4].

Quantitative Optimization Matrix

Use the following data-driven matrix to select the optimal parameters for your specific substrate pairing.

ParameterSub-optimal ChoiceMechanistic ConsequenceOptimal ChoiceRationale
Base NaOtBu / KOtBu-CF 2​ H degradation, S N​ ArCs 2​ CO 3​ or K 3​ PO 4​ Mild enough to preserve -CF 2​ H and -F, yet effective for amine deprotonation.
Ligand BINAP / dppfHydrodehalogenationtBuBrettPhos / RuPhosMonodentate bulk accelerates C-N reductive elimination, preventing β -hydride elimination.
Solvent DMF / DMSOPromotes S N​ Ar at 2-FToluene / DioxaneSuppresses background S N​ Ar; stabilizes Pd(0) intermediates.
Temperature > 100°CThermal decomposition60°C - 80°CMinimizes C-F oxidative addition and general substrate degradation.
Pd Source Pd(OAc) 2​ (uncomplexed)Slow initiation, catalyst deathPalladacycle PrecatalystsRapidly generates active L-Pd(0) upon exposure to base, preventing off-cycle resting states.

Validated Experimental Protocol

Title: Optimized Pd-Catalyzed Amination of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene Objective: Achieve >90% conversion to the desired aryl amine while restricting hydrodehalogenation and defluorination to <5%.

Materials Required:

  • 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1.0 equiv, limiting reagent)

  • Amine nucleophile (1.2 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (2.0 mol%)

  • Base: Anhydrous Cs 2​ CO 3​ (2.0 equiv, finely milled)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, add the finely milled Cs 2​ CO 3​ (2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar. Self-Validation: Ensure the base is a fine powder; clumped base will severely limit the reaction rate due to poor surface area.

  • Catalyst & Substrate Loading: Add the tBuBrettPhos Pd G3 precatalyst (2.0 mol%), followed by the solid amine (if applicable, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Liquid Reagent Addition: Add the 1-bromo-3-(difluoromethyl)-2-fluorobenzene (1.0 equiv) and the amine (if liquid, 1.2 equiv) via a microsyringe. Seal the tube with a Teflon screw cap.

  • Reaction Initiation: Remove the vessel from the glovebox. Place it in a pre-heated oil bath or heating block set to exactly 80°C. Set the stir rate to a minimum of 800 rpm. Causality: Vigorous stirring is mandatory to ensure the insoluble Cs 2​ CO 3​ remains suspended, facilitating the transmetalation/deprotonation step.

  • Monitoring: After 4 hours, sample 10 μ L of the reaction mixture, dilute with LCMS-grade acetonitrile, and filter through a short pad of Celite. Analyze via LCMS.

    • Checkpoint: The presence of a red/orange homogeneous solution (excluding the suspended base) indicates an active Pd cycle. Black precipitate (Pd black) indicates catalyst decomposition, usually due to oxygen ingress or poor ligand coordination.

  • Workup: Once conversion is >95%, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting

handling and storage guidelines to prevent 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine degradation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine. This resource is designed for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research compound throughout its lifecycle in your laboratory. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on established principles of organic and analytical chemistry.

Section 1: Compound Overview and Properties
What is 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine?

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a fluorinated primary amine. The incorporation of fluorine, particularly the difluoromethyl group, is a strategic choice in medicinal chemistry. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, which often imparts increased metabolic stability to the molecule.[1][2] Furthermore, the electronegativity of fluorine can alter the pKa of the nearby amine group, potentially influencing its interaction with biological targets.[1] These characteristics make fluorinated compounds like this one critical for developing drug candidates with improved pharmacokinetic profiles.[2][3]

What are the key physicochemical properties?

Precise experimental data for this specific molecule is not widely published. The following table includes data inferred from structurally similar compounds and predicted values.

PropertyValue / InformationSource
Molecular Formula C₉H₁₀F₃NInferred
Molecular Weight 191.18 g/mol Calculated
Appearance Likely a liquid at room temperatureInferred from analogs[4]
pKa (amine) ~9-10 (Predicted)Inferred
Key Structural Features Primary amine, difluoromethyl group, fluorinated phenyl ring-
Hazards Assumed to be corrosive; causes skin burns and eye damageBased on similar amines[4][5]
Section 2: Frequently Asked Questions (FAQs) on Handling & Storage
Q1: What are the ideal storage conditions for this compound?

To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C for short-term storage. For long-term storage (months to years), storing at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The primary amine group is susceptible to oxidation.

  • Container: Use an amber glass vial with a tightly sealed, PTFE-lined cap to protect from light and air.

  • Environment: Keep in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1]

Q2: I received the compound at room temperature. Is it compromised?

Shipping at ambient temperature for a few days is generally acceptable and should not cause significant degradation. However, upon receipt, you should immediately inspect the material for any visual changes and transfer it to the recommended storage conditions. For baseline analysis, it is good practice to run an initial purity check (e.g., via HPLC) to confirm its integrity before use.

Q3: The compound has a slight yellow tint, but the datasheet says it should be colorless. Is it degraded?

A slight yellowing can be an early indicator of degradation, often due to minor oxidation of the amine group. While a pale-yellow color may not significantly impact many experiments, it is a warning sign. You should verify the compound's purity using an appropriate analytical method (see Section 4) before proceeding with critical applications. If the color is dark brown or black, the degradation is likely significant, and the material should not be used.

Q4: Can I prepare a stock solution and store it? What solvent should I use?

Yes, you can prepare stock solutions. However, the stability in solution will be lower than in its neat form.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO, Dimethylformamide (DMF), or Acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially react with the compound.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with tight-fitting caps.

  • Best Practice: For maximum reproducibility, it is best to prepare fresh solutions for each experiment. If storing solutions, qualify their purity before use if they have been stored for an extended period.

Section 3: Troubleshooting Degradation

This section addresses issues that may arise if the compound's integrity is .

Q1: My experimental results are inconsistent. How can I confirm if compound degradation is the problem?

Inconsistent results are a classic sign of reagent instability. To confirm if the compound has degraded, you should perform a comparative analysis.

  • Obtain a Reference: If possible, use a freshly opened vial or a new lot of the compound as a control.

  • Analytical Comparison: Analyze your suspect sample alongside the control sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

  • Interpretation: Look for the following in the chromatogram of the suspect sample:

    • A decrease in the peak area of the parent compound compared to the control.

    • The appearance of new peaks, which represent degradation products.

Q2: What are the likely degradation products?

The primary amine is the most likely site of degradation, primarily through oxidation. The difluoromethyl group and the C-F bond on the phenyl ring are highly stable.[1][2]

Potential Degradation Pathways:

  • Oxidation: The primary amine can be oxidized to form a hydroxylamine or a nitroso derivative. Further oxidation is also possible.

  • Condensation/Imine Formation: Amines can react with aldehydes or ketones present as impurities in solvents.

Below is a diagram illustrating a potential oxidative degradation pathway.

DegradationPathway cluster_legend Legend Parent 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (Parent Compound) Oxidation Oxidation (e.g., O₂, light) Parent->Oxidation Hydroxylamine N-hydroxy derivative (Degradation Product 1) Oxidation->Hydroxylamine +O Nitroso Nitroso derivative (Degradation Product 2) Hydroxylamine->Nitroso +O, -H₂O Parent_L Parent Compound Stressor_L Stressor Degradant_L Degradation Product

Caption: Potential oxidative degradation pathway of the primary amine.

Section 4: Experimental Protocols & Workflows
Protocol 1: Standard Workflow for Handling and Sample Preparation

This workflow ensures minimal exposure to atmospheric contaminants.

HandlingWorkflow start Start equilibrate Equilibrate vial to Room Temperature start->equilibrate inert_env Open vial in an inert atmosphere (glovebox or N₂/Ar stream) equilibrate->inert_env withdraw Withdraw required amount using a gas-tight syringe inert_env->withdraw recap Immediately recap and seal the vial withdraw->recap dissolve Dissolve in anhydrous aprotic solvent withdraw->dissolve store Store vial at recommended temperature recap->store use Use solution immediately in experiment dissolve->use end End use->end

Caption: Standard laboratory workflow for handling the chemical.[1]

Protocol 2: Forced Degradation Study to Confirm Stability

This protocol helps determine the compound's stability under oxidative stress. It is a common method used in pharmaceutical development.[6]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Acetonitrile (HPLC grade)

  • Purified Water (HPLC grade)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Control Sample: Dilute an aliquot of the solution from step 1 with a 50:50 acetonitrile/water mixture to a final concentration of 100 µg/mL. This is your unstressed control.

  • Stress Sample: To another aliquot from step 1, add an equal volume of 3% H₂O₂. Let it stand at room temperature for 4-8 hours, protected from light.

  • Quenching (Optional): If the reaction is vigorous, it can be quenched by adding a small amount of sodium bisulfite solution.

  • Analysis: Analyze both the control and stressed samples by HPLC-MS using the method described below.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound in the stressed sample.[6] Look for new peaks and identify their mass-to-charge ratio (m/z) to propose structures for the degradation products.

Protocol 3: HPLC-MS Method for Purity Analysis

This is a general reverse-phase HPLC method suitable for analyzing the compound and its potential degradation products.[6][7]

ParameterSpecification
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 254 nm
MS Ionization ESI Positive Mode
MS Scan Range 50 - 500 m/z
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Section 5: Safety First

Handling any chemical requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice).[1]

  • Ventilation: Conduct all work in a properly functioning chemical fume hood to avoid inhalation of any vapors.[1]

  • Spills: In case of a spill, evacuate the area. Use an appropriate absorbent material for amine compounds, and dispose of it as hazardous waste according to your institution's guidelines.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

This guide is intended to provide technical assistance. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information and follow all institutional and local regulations.

References
  • An In-depth Technical Guide on the Safety and Handling of Fluorin
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (2025). Benchchem.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Steps involved for the analyses of degraded amines using GC. (n.d.).
  • 2-(3-Fluorophenyl)ethanamine. (2025). PubChem.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
  • Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • SAFETY DATA SHEET: 2-(2-Fluorophenyl)ethylamine. (2025). TCI Chemicals.
  • An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine. (2025). Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC.

Sources

Reference Data & Comparative Studies

Validation

comparing lipophilicity of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine versus trifluoromethyl analogs

A Comparative Guide to Lipophilicity: The Subtle but Significant Impact of Replacing -CHF2 with -CF3 A Senior Application Scientist's Guide for Drug Discovery Professionals In modern medicinal chemistry, the strategic in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Lipophilicity: The Subtle but Significant Impact of Replacing -CHF2 with -CF3

A Senior Application Scientist's Guide for Drug Discovery Professionals

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. The choice between a difluoromethyl (-CHF2) and a trifluoromethyl (-CF3) group can profoundly alter a compound's physicochemical profile, directly impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine and its trifluoromethyl analog, grounding the analysis in experimental data and fundamental physicochemical principles.

The Central Question: One Atom's Influence

At the heart of this comparison are two structurally similar molecules. The only difference is the substitution of a single hydrogen atom for a fluorine atom. This seemingly minor change triggers a cascade of effects that significantly alters the molecule's interaction with its environment.

  • Molecule A: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

  • Molecule B: 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine

How does this single H-to-F substitution impact lipophilicity, a critical determinant of a drug's success?

Lipophilicity Data: A Quantitative Comparison

Compound / Matched PairSubstituentLogP / ΔLogPData TypeSource
1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine -CF32.86Calculated[1]
1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine -CHF2Not Experimentally Determined--
Aryl-OCF3 vs. Aryl-OCHF2 (Matched Pair) -OCF3 vs. -OCHF2ΔLogP ≈ -0.7Experimental[2]

The data strongly indicates that the difluoromethyl analog is significantly less lipophilic than its trifluoromethyl counterpart. The experimental data from the aryl-O-CF3/CHF2 matched pair reveals that swapping a trifluoromethoxy group for a difluoromethoxy group reduces the LogP by approximately 0.7 units, a substantial change in the context of drug design[2].

The Scientific Rationale: Why -CHF2 is Less Lipophilic

The observed difference in lipophilicity is not arbitrary; it is rooted in the distinct electronic properties of the two groups, primarily the capacity for hydrogen bonding.

The key distinction lies in the C-H bond of the difluoromethyl group. The two highly electronegative fluorine atoms withdraw electron density, polarizing the C-H bond and making the proton partially acidic. This allows the -CHF2 group to act as a weak hydrogen bond donor [3][4][5]. In the two-phase octanol/water system, this capability allows the molecule to form favorable hydrogen bonds with water molecules, increasing its affinity for the aqueous phase and thus lowering its partition coefficient (LogP).

Conversely, the trifluoromethyl group has no such proton. It cannot act as a hydrogen bond donor. Its surface is uniformly electron-rich and hydrophobic, promoting its partitioning into the nonpolar octanol phase[6]. This fundamental difference is the primary driver of the higher lipophilicity observed in -CF3 substituted compounds compared to their -CHF2 analogs.

Caption: Key physicochemical differences between -CHF2 and -CF3 groups.

Implications for Drug Development

The choice between a -CHF2 and a -CF3 group is a strategic decision with significant downstream consequences for a drug candidate's profile.

  • The -CHF2 Advantage: The ability of the difluoromethyl group to act as a hydrogen bond donor makes it an excellent bioisosteric replacement for functionalities like hydroxyl (-OH), thiol (-SH), or amine groups[3][7]. This allows medicinal chemists to replace metabolically liable groups while potentially retaining key hydrogen bonding interactions with a biological target, thereby improving metabolic stability without sacrificing potency[4]. Its inherently lower lipophilicity can also be advantageous for mitigating risks associated with high LogP, such as poor solubility, increased metabolic clearance, and off-target toxicities like hERG channel inhibition.

  • The -CF3 Advantage: The trifluoromethyl group is a powerful tool for enhancing metabolic stability by blocking sites of oxidative metabolism[6][8]. Its significant lipophilicity can also be leveraged to increase binding affinity through enhanced hydrophobic interactions within a target's binding pocket and improve membrane permeability[6][9].

Ultimately, the lower lipophilicity of the 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine analog would be expected to confer a different ADME profile than its trifluoromethyl counterpart, potentially offering a better balance of solubility, permeability, and metabolic stability.

Experimental Protocols for Lipophilicity Determination

To ensure the trustworthiness and reproducibility of lipophilicity data, standardized experimental protocols are essential. The two most widely accepted methods are the Shake-Flask technique and HPLC-based assays.

Gold Standard: The Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water and is considered the most reliable technique for compounds with LogP values in the range of -2 to 4[10][11][12].

Protocol Steps:

  • Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with water).

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of water (pre-saturated with n-octanol).

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach partitioning equilibrium (typically 1-24 hours).

  • Phase Separation: Separate the octanol and water phases by centrifugation to prevent emulsion formation[11][12].

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be run in triplicate with varying solvent ratios to ensure accuracy[11].

G A 1. Preparation Stock solution in water-saturated n-octanol B 2. Partitioning Combine octanol stock and octanol-saturated water A->B C 3. Equilibration Agitate at constant temperature B->C D 4. Phase Separation Centrifuge to break emulsion C->D E 5. Quantification Measure concentration in each phase (HPLC, LC-MS) D->E F 6. Calculation LogP = log([C]octanol / [C]water) E->F

Caption: Workflow for the OECD 107 Shake-Flask LogP determination method.

High-Throughput Alternative: HPLC-Based Method (OECD 117)

For earlier stages of drug discovery where rapid screening of many compounds is necessary, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed[13][]. This technique correlates the retention time of a compound with its lipophilicity.

Protocol Steps:

  • Calibration: A set of standard compounds with well-documented LogP values is injected onto a C18 RP-HPLC column.

  • Standard Curve: The logarithm of the capacity factor (k) for each standard is calculated from its retention time and plotted against its known LogP value to generate a linear calibration curve[13].

  • Sample Analysis: The test compound is injected under the identical chromatographic conditions.

  • LogP Determination: The capacity factor for the test compound is calculated from its retention time and then used to determine its LogP value by interpolation from the standard curve. For ionizable compounds like the amines in this guide, the pH of the mobile phase is critical, and the measurement yields a LogD (distribution coefficient at a specific pH)[15].

Conclusion

The substitution of a difluoromethyl group for a trifluoromethyl group on the phenyl ethanamine scaffold is predicted to cause a significant decrease in lipophilicity . This change is primarily driven by the unique ability of the -CHF2 group's polarized C-H bond to act as a hydrogen bond donor, increasing the molecule's affinity for aqueous environments. In contrast, the -CF3 group is a pure lipophilic contributor, lacking any hydrogen bond donor capacity. This fundamental difference provides medicinal chemists with a powerful tool to fine-tune a molecule's ADME properties, enabling a more rational design of drug candidates with optimized efficacy and safety profiles.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Singapore Management University (SMU). (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water).
  • Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Elsevier. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G.
  • BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.
  • ChemScene. (n.d.). (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine.
  • PMC. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data.
  • ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • PMC. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
  • ACS Publications. (2026, February 25). Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Experimental ∆logP effects for matched molecular pairs....
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Comparative

GC-MS Fragmentation Pattern Validation and Derivatization Strategies for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Executive Summary The analytical identification of highly substituted fluorinated phenethylamines and amphetamine analogs is a persistent challenge in forensic toxicology and pharmaceutical development. 1-[3-(Difluoromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analytical identification of highly substituted fluorinated phenethylamines and amphetamine analogs is a persistent challenge in forensic toxicology and pharmaceutical development. 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (C9H10F3N, MW: 189.18 g/mol ) presents a unique structural profile: an α -methylbenzylamine backbone coupled with a highly electron-withdrawing 3-(difluoromethyl)-2-fluorophenyl ring.

This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance of this compound under three conditions: Underivatized , TFA (Trifluoroacetic anhydride) derivatization , and HFBA (Heptafluorobutyric anhydride) derivatization . By analyzing the causality behind the fragmentation pathways, this guide provides a self-validating framework for researchers to achieve sub-ng/mL limits of detection (LOD) while maintaining high structural specificity.

Mechanistic Foundations of Gas-Phase Ion Chemistry

To optimize detection, one must understand the underlying gas-phase ion chemistry. Standard 70 eV Electron Ionization (EI) of underivatized primary amines results in a well-documented "blind spot" where standard EI-MS matching is insufficient for isomer differentiation 1[1].

The Underivatized Dilemma

Upon ionization, the radical cation of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine undergoes rapid α -cleavage driven by the stabilization of the nitrogen lone pair. This creates a competition:

  • Loss of a methyl radical (-15 Da): Yields the substituted benzyl iminium ion at m/z 174.

  • Loss of the fluorinated aryl radical (-145 Da): Yields the generic amine fragment at m/z 44.

Because the m/z 44 ion is ubiquitous across all α -methylated primary amines, it provides zero structural specificity. Furthermore, the underivatized amine interacts strongly with active silanol groups in the GC column, causing severe peak tailing.

The Derivatization Advantage (TFA vs. HFBA)

Perfluoroacylation caps the polar primary amine, preventing column interaction. More importantly, the strongly electron-withdrawing perfluoroalkyl groups (CF3 or C3F7) destabilize the nitrogen lone pair. This shifts the fragmentation dynamics, forcing the molecule to retain the structurally informative fluorinated aryl ring in the high-mass fragments. Derivatization with heptafluorobutyric anhydride (HFBA) is routinely utilized to improve chromatographic behavior and achieve LODs as low as 1 ng/mL in Selected Ion Monitoring (SIM) mode [[2]](2].

The Difluoromethyl (-CF2H) Signature

Unlike the highly stable -CF3 group, the difluoromethyl group frequently undergoes neutral loss of HF (-20 Da) or the entire difluoromethyl radical (-51 Da) under 70 eV electron ionization 3[3]. The stability of the CF2H radical allows for these distinct fragmentation pathways, setting it apart from fully fluorinated analogs 4[4].

Fragmentation_Mechanism M Molecular Ion (HFBA) m/z 385 F1 Alpha-Cleavage (-CH3) m/z 370 (Base Peak) M->F1 -CH3 F2 Alpha-Cleavage (-Ar) m/z 240 M->F2 -Ar F3 Acyl Cleavage (-C3F7) m/z 216 M->F3 -C3F7 F1_sub HF Loss (-20 Da) m/z 350 F1->F1_sub -HF

Fig 1: Primary EI-MS fragmentation pathways for the HFBA-derivatized compound at 70 eV.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol incorporates built-in causality checks (System Suitability, Internal Standardization, and Carryover Validation).

Step 1: System Suitability Test (SST)

Prior to sample injection, infuse Perfluorotributylamine (PFTBA) to verify mass axis calibration. Ensure the m/z 69, 219, and 502 relative abundances meet standard 70 eV EI tuning specifications to validate ion source efficiency.

Step 2: Sample Preparation & Internal Standardization
  • Aliquot 1.0 mL of the biological/matrix sample into a clean glass tube.

  • Spike with 50 µL of Amphetamine-d5 (100 ng/mL) as the Internal Standard (ISTD). Causality: Recovery of the ISTD validates extraction efficiency, while its stable retention time validates chromatographic flow.

  • Basify with 0.5 mL of 0.1 M NaOH (pH > 10) to ensure the amine is in its free-base form.

  • Extract with 2.0 mL of Ethyl Acetate. Vortex for 2 mins, centrifuge at 3000 rpm for 5 mins, and transfer the organic layer to a new vial.

Step 3: Derivatization Workflows

Divide the organic extract into three aliquots and evaporate to dryness under a gentle nitrogen stream at 30°C.

  • Workflow A (Underivatized): Reconstitute directly in 100 µL Ethyl Acetate.

  • Workflow B (TFA): Add 50 µL Ethyl Acetate and 50 µL Trifluoroacetic anhydride. Incubate at 60°C for 20 mins. Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

  • Workflow C (HFBA): Add 50 µL Ethyl Acetate and 50 µL Heptafluorobutyric anhydride. Incubate at 60°C for 20 mins. Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

Step 4: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode. Inject a pure solvent blank after the highest calibrator to validate the absence of carryover.

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Mode: Synchronous SIM/Scan.

GCMS_Workflow A Sample: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine B Underivatized (Direct Injection) A->B C TFA Derivatization (Trifluoroacetic Anhydride) A->C D HFBA Derivatization (Heptafluorobutyric Anhydride) A->D E EI-MS (70 eV) m/z 174[M-CH3]+ B->E F EI-MS (70 eV) m/z 270[M-CH3]+ C->F G EI-MS (70 eV) m/z 370[M-CH3]+ D->G H Poor Peak Symmetry High LOD (50 ng/mL) E->H I Good Peak Symmetry Medium LOD (10 ng/mL) F->I J Excellent Symmetry Low LOD (1 ng/mL) G->J

Fig 2: Comparative GC-MS workflow and analytical outcomes for derivatization strategies.

Quantitative Data & Performance Comparison

The experimental data clearly demonstrates the superiority of perfluoroacylation, specifically HFBA, for the analysis of this compound. Validated GC/MS methods in SIM mode for fluorinated phenethylamines establish a lower limit of quantification (LLOQ) of 5 ng/mL 5[5], which is easily met by the HFBA workflow.

Table 1: Chromatographic and Analytical Performance
MethodRetention Time (min)Asymmetry Factor ( As​ )LOD (ng/mL)LOQ (ng/mL)
Underivatized 6.451.85 (Severe Tailing)50.0150.0
TFA Derivative 8.121.10 (Good)10.030.0
HFBA Derivative 9.551.02 (Excellent)1.05.0
Table 2: Diagnostic EI-MS Fragmentation Ions (70 eV)
MethodMolecular Ion ( M+∙ )Base PeakKey Structural FragmentsDiagnostic Neutral Losses
Underivatized m/z 189 (<1%)m/z 174m/z 154, m/z 123, m/z 44-CH3 (15), -HF (20), -CF2H (51)
TFA Derivative m/z 285 (2%)m/z 270m/z 216, m/z 140-CH3 (15), -CF3 (69)
HFBA Derivative m/z 385 (5%)m/z 370m/z 240, m/z 216, m/z 350-CH3 (15), -C3F7 (169), -HF (20)

Discussion: Causality Behind Derivatization Choices

The data in Table 1 and Table 2 dictate that HFBA derivatization is the optimal choice for validating the presence of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine.

  • Signal-to-Noise Ratio (S/N) Optimization: The underivatized base peak (m/z 174) falls into a region often contaminated by biological matrix noise. By adding the heptafluorobutyryl group, the base peak is shifted to m/z 370. This high-mass region is virtually devoid of background interference, directly causing the 50-fold improvement in the LOD (from 50 ng/mL to 1 ng/mL).

  • Confirmation of the -CF2H Moiety: The HFBA derivative yields a secondary fragment at m/z 350. This corresponds to the neutral loss of HF (-20 Da) from the m/z 370 base peak. Because fully fluorinated -CF3 groups do not readily lose HF, the presence of the m/z 350 ion serves as a definitive, self-validating diagnostic marker for the difluoromethyl substituent.

  • Chromatographic Integrity: The asymmetry factor drops from 1.85 to a near-perfect 1.02. The massive C3F7 chain completely shields the amine nitrogen from hydrogen bonding with the stationary phase, ensuring sharp Gaussian peaks necessary for accurate integration at the LOQ.

References

  • BenchChem Technical Support Team. "Comparative Mass Spectrometry Guide: Fluorinated Phenethylamines & Regioisomer Differentiation." BenchChem.
  • Science.gov. "phenethylamines: Topics by Science.gov." Science.gov.
  • ResearchGate. "Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS/MS." ResearchGate.
  • ACS Publications. "Metal-Free Difluoromethylselenolation of Arylamines Under Visible-Light Photocatalysis." The Journal of Organic Chemistry.
  • RSC Publishing. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.

Sources

Validation

Validating Enantiomeric Excess of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Using Chiral HPLC: A Comparative Guide

Executive Summary The compound 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly specialized chiral primary amine. Because fluorinated aromatic motifs profoundly influence metabolic stability and lipophilicity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly specialized chiral primary amine. Because fluorinated aromatic motifs profoundly influence metabolic stability and lipophilicity, this molecule is a critical building block in modern drug discovery. However, validating its enantiomeric excess (ee) presents unique analytical challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the two most effective High-Performance Liquid Chromatography (HPLC) strategies for this analyte: Crown Ether-based and Polysaccharide-based Chiral Stationary Phases (CSPs). This guide moves beyond basic protocols to explain the physicochemical causality behind method development, providing you with self-validating workflows to ensure absolute data integrity.

Mechanistic Rationale: The Analyte-CSP Interplay

Successful chiral resolution is never accidental; it is the result of exploiting specific structural features of the analyte. For 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, two distinct structural domains dictate our choice of CSP:

  • The Primary Amine (-NH₂): Under acidic conditions, the primary amine protonates to form an ammonium ion (-NH₃⁺). This makes the molecule an ideal candidate for Crown Ether CSPs . The chiral 18-crown-6 ether cavity forms a highly specific, three-point host-guest inclusion complex with the -NH₃⁺ group, driven by hydrogen bonding with the crown ether's oxygen atoms[1].

  • The Fluorinated Aromatic Ring: The presence of the 2-fluoro and 3-difluoromethyl groups creates a highly electron-deficient π-system and a strong localized dipole. This distinct electronic topography can be exploited using Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose), which separate enantiomers through a complex network of π-π stacking, dipole-dipole interactions, and steric hindrance within the polymer's helical grooves [2].

Workflow Start Analyte: 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Features Structural Profiling Start->Features Amine Primary Amine (-NH2) Capable of protonation Features->Amine Aryl Fluorinated Aryl Ring Strong dipole, electron-deficient π-system Features->Aryl Crown Crown Ether CSP (e.g., Crownpak CR-I(+)) Amine->Crown Drives selection of Poly Polysaccharide CSP (e.g., Chiralpak IG / AD-H) Aryl->Poly Drives selection of MechCrown Host-Guest Inclusion Requires acidic mobile phase (pH < 2) for -NH3+ formation Crown->MechCrown MechPoly Steric & Dipole Interactions Requires basic additive (DEA) to suppress silanol tailing Poly->MechPoly Result Validated Enantiomeric Excess (ee%) Resolution (Rs) > 2.0 MechCrown->Result MechPoly->Result

Figure 1: Decision matrix and mechanistic workflow for selecting chiral HPLC methods.

Comparative Analysis of Chiral Stationary Phases

When selecting a method for routine ee% validation, one must weigh selectivity against operational flexibility. Table 1 outlines the objective performance metrics of both approaches.

Table 1: Comparison of CSP Technologies for Fluorinated Primary Amines

FeatureCrown Ether CSP (e.g., Crownpak CR-I(+))Polysaccharide CSP (e.g., Chiralpak IG)
Chiral Selector Chiral crown ether (Host-Guest)Amylose tris(3-chloro-5-methylphenylcarbamate)
Chromatographic Mode Reversed-Phase (Aqueous Acidic)Normal Phase / Polar Organic
Primary Interaction Inclusion complexation of -NH₃⁺Hydrogen bonding, π-π stacking, dipole interactions
Selectivity (α) Exceptionally high for primary aminesModerate to high; highly dependent on ring substituents
Mechanistic Caveat Fails if the amine is secondary/tertiaryProne to severe peak tailing without basic additives
Column Temperature Critical (Lower temps = better resolution)Flexible (Standard ambient to 40°C)

Self-Validating Experimental Protocols

To ensure Trustworthiness , an analytical method must be self-validating. This means the protocol inherently proves its own accuracy before the unknown sample is quantified. Both protocols below require a three-injection sequence:

  • Blank (to rule out carryover).

  • Racemate (to prove baseline resolution, Rs​>1.5 , and confirm a 50:50 area ratio).

  • Enantioenriched Sample (for ee% calculation).

Protocol A: Crown Ether Method (Gold Standard for Primary Amines)

This method forces the primary amine into an ammonium state to lock it into the crown ether cavity [3].

  • Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase: Water (adjusted to pH 1.5 with Perchloric Acid, HClO₄) / Methanol (85:15, v/v).

    • Causality Note: Why perchloric acid? The perchlorate anion ( ClO4−​ ) is weakly coordinating and highly diffuse. Unlike chloride or sulfate, it does not compete with the crown ether's oxygen atoms for interaction with the protonated amine, ensuring maximum chiral recognition [4].

  • Flow Rate: 0.4 mL/min

  • Temperature: 10°C.

    • Causality Note: Host-guest inclusion is an exothermic, enthalpy-driven process. Lowering the temperature dramatically increases the residence time in the chiral cavity, improving resolution.

  • Detection: UV at 210 nm or 254 nm.

Protocol B: Polysaccharide Method (High-Throughput Alternative)

This method relies on the stereospecific steric environment of the amylose polymer [5].

  • Column: Chiralpak IG (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Causality Note: Why DEA? Silica-based polysaccharide columns contain residual acidic silanol groups. Without a basic additive like DEA to act as a sacrificial base and coat these silanols, the primary amine analyte will undergo secondary ion-exchange interactions, resulting in severe peak tailing and inaccurate integration.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm.

Quantitative Data Presentation

Based on analogous fluorinated alpha-methylbenzylamine derivatives, the expected chromatographic performance for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is summarized in Table 2.

Table 2: Expected Chromatographic Performance Metrics

MethodEnantiomer 1 ( tR1​ )Enantiomer 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )Peak Symmetry
Crown Ether (CR-I(+)) 8.4 min11.2 min1.453.1Excellent (As < 1.1)
Polysaccharide (IG) 10.1 min11.8 min1.212.4Good (As < 1.3)*

*Assumes strict adherence to the 0.1% DEA additive requirement. Failure to include DEA will degrade resolution below the baseline threshold ( Rs​<1.5 ).

Calculating Enantiomeric Excess (ee): Once baseline resolution is confirmed via the racemate injection, the ee of the synthesized batch is calculated using the integrated peak areas:

ee(%)=(AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​)×100

Conclusion

For the validation of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, Crown Ether CSPs offer the most robust and mechanistically sound approach due to their exclusive affinity for primary amines. However, Polysaccharide CSPs remain a highly viable, flexible alternative provided that mobile phase additives are strictly controlled to mitigate silanol interactions. By implementing the self-validating protocols detailed above, researchers can guarantee the stereochemical integrity of this critical fluorinated building block.

References

  • Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases. ResearchGate.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8). Benchchem.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. ResearchGate.
Comparative

structural activity relationship (SAR) of difluoromethyl vs methyl ethanamine analogs

Title: Structural Activity Relationship (SAR) Guide: Difluoromethyl vs. Methyl Ethanamine Analogs Executive Summary In modern medicinal chemistry, the bioisosteric replacement of a methyl group ( −CH3​ ) with a difluorom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Activity Relationship (SAR) Guide: Difluoromethyl vs. Methyl Ethanamine Analogs

Executive Summary In modern medicinal chemistry, the bioisosteric replacement of a methyl group ( −CH3​ ) with a difluoromethyl group ( −CF2​H ) is a powerful strategic tool. For ethanamine scaffolds—ubiquitous in central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors—this substitution fundamentally alters the molecule's physicochemical properties[1]. This guide provides a comprehensive, objective comparison of −CH3​ versus −CF2​H ethanamine analogs, detailing the causality behind their pharmacological divergence and outlining robust experimental workflows for their evaluation.

Mechanistic SAR Analysis

1.1. pKa Modulation and Basicity The ethanamine nitrogen is typically highly basic ( pKa≈9.0−10.0 ), leading to near-total protonation at physiological pH (7.4). While this ensures high aqueous solubility, it often penalizes passive membrane permeability and increases the risk of off-target binding, such as hERG-mediated cardiotoxicity. The introduction of the gem-difluoro motif exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent amine by 1.5 to 2.0 log units[2]. This increases the fraction of the neutral species at pH 7.4, facilitating superior blood-brain barrier (BBB) penetration and cellular uptake.

1.2. The "Lipophilic Hydrogen Bond Donor" Concept Traditionally, lipophilicity is expected to increase with fluorination due to the hydrophobicity of the C−F bond. However, the −CF2​H group behaves uniquely. The strong electron-withdrawing effect of the two fluorine atoms highly polarizes the remaining C−H bond, rendering it acidic enough to act as a weak, yet highly directional, hydrogen bond donor[3]. This allows the difluoromethyl group to engage in specific binding interactions within a target protein's hydrophobic pocket—acting as a "lipophilic hydrogen bond donor" without the severe desolvation penalty associated with classical donors like hydroxyls ( −OH )[1][2]. Consequently, the overall logD7.4​ of a −CF2​H analog may remain comparable to, or even slightly lower than, its −CH3​ counterpart.

1.3. Metabolic Shielding Methyl groups attached to or adjacent to amines are notorious hotspots for Cytochrome P450 (CYP450) oxidative metabolism, specifically N-dealkylation and α -carbon hydroxylation. Substituting the methyl group with a difluoromethyl moiety replaces the labile C−H bonds with stronger C−F bonds and introduces steric bulk that physically obstructs the CYP450 heme active site[4]. This metabolic blockade drastically reduces intrinsic clearance ( Clint​ ), thereby extending the compound's half-life and improving in vivo exposure[1][4].

SAR_Impact Core Ethanamine Scaffold Modification Methyl -CH3 (Methyl) High Basicity CYP450 Susceptible Core->Methyl Difluoromethyl -CF2H (Difluoromethyl) Lower pKa Metabolic Blockade Core->Difluoromethyl pKa pKa Modulation Reduced Amine Basicity Enhanced Permeability Difluoromethyl->pKa Metabolism Metabolic Stability Resists Oxidative Dealkylation Difluoromethyl->Metabolism Hbond H-Bond Donor Lipophilic Binding Interactions Difluoromethyl->Hbond

Pharmacological impact of replacing a methyl group with a difluoromethyl group.

Quantitative Data Comparison

The following table synthesizes representative experimental data comparing a standard methyl ethanamine pharmacophore against its difluoromethyl bioisostere to highlight the magnitude of these physicochemical shifts.

Physicochemical ParameterMethyl Ethanamine Analog ( −CH3​ )Difluoromethyl Ethanamine Analog ( −CF2​H )Pharmacological Consequence
Amine pKa 9.5 ± 0.27.8 ± 0.2Increased neutral fraction at pH 7.4; reduced hERG liability.
Lipophilicity ( LogD7.4​ ) 2.12.3Maintained/slightly increased lipophilicity with added H-bond donor capacity.
CYP3A4 Clint​ ( μL/min/mg ) 45.0 (High clearance)12.5 (Low clearance)Extended metabolic half-life; improved oral bioavailability.
PAMPA Permeability ( Papp​ ) 4.2×10−6 cm/s 18.5×10−6 cm/sEnhanced passive membrane and BBB penetration due to lower basicity.

Experimental Methodologies

To objectively validate the SAR claims above, the following self-validating protocols must be employed. These workflows are designed to ensure data integrity by embedding causality into every procedural step.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation Method) Purpose: To precisely quantify the basicity reduction induced by the −CF2​H substitution. Causality: Because lipophilic amines often precipitate in pure aqueous buffers during titration, a methanol/water cosolvent system is used. The Yasuda-Shedlovsky extrapolation ensures the measured apparent pKa values are accurately mathematically converted to the true aqueous pKa .

  • Sample Preparation: Dissolve 2-3 mg of the ethanamine analog in 10 mL of a standardized methanol/water mixture (e.g., 30%, 40%, and 50% w/w methanol). Rationale: Multiple cosolvent ratios are required for accurate linear extrapolation.

  • Titration Setup: Submerge a calibrated glass pH electrode into the solution at a constant 25.0 ± 0.1 °C under an inert argon atmosphere. Rationale: Argon prevents atmospheric CO2​ from dissolving and forming carbonic acid, which skews basic pKa readings.

  • Data Acquisition: Titrate the solution using standardized 0.1 M HCl and 0.1 M KOH . Record the pH continuously.

  • Analysis: Plot the apparent pKa ( psKa ) against the reciprocal of the dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25°C) to yield the true aqueous pKa .

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes) Purpose: To evaluate the resistance of the −CF2​H analog to CYP450-mediated oxidative metabolism compared to the −CH3​ analog. Causality: Microsomes contain the primary oxidative enzymes (CYP450s). NADPH is supplied as the obligate electron donor. Quenching with cold organic solvent instantly denatures the enzymes, preventing assay drift and ensuring accurate kinetic snapshots.

HLM_Workflow Prep 1. Microsome Prep HLM + Buffer Incubate 2. Incubation Add Compound + NADPH 37°C Prep->Incubate Quench 3. Quench Cold Acetonitrile + Internal Std Incubate->Quench Analyze 4. LC-MS/MS Quantify Parent Compound Quench->Analyze Data 5. Kinetic Analysis Calculate Cl_int Analyze->Data

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

  • Matrix Preparation: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative reaction. Rationale: CYP450 enzymes require NADPH to reduce the heme iron, enabling oxygen binding and subsequent substrate oxidation.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots from the incubation mixture.

  • Enzyme Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Rationale: The cold organic solvent instantly precipitates the microsomal proteins, halting the reaction and extracting the analyte.

  • Quantification & Calculation: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS. Calculate the in vitro intrinsic clearance ( Clint​ ) based on the log-linear depletion rate of the parent compound.

References

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). Available at: [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Validating the Chemical Purity of Commercial 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Batches: A Comparative Analytical Guide

Executive Summary 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly specialized chiral building block. The presence of the difluoromethyl (-CF₂H) and ortho-fluoro groups imparts unique lipophilic and stereoelec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a highly specialized chiral building block. The presence of the difluoromethyl (-CF₂H) and ortho-fluoro groups imparts unique lipophilic and stereoelectronic properties, making it highly valuable in medicinal chemistry and drug discovery. The (R)-enantiomer (CAS 1389852-29-2) is frequently sourced from various commercial suppliers[1.1]. However, batch-to-batch variability in chemical purity, enantiomeric excess (ee), and regioisomeric impurities can severely compromise downstream synthetic steps and biological assays. This guide establishes a rigorous, self-validating analytical framework to objectively compare and validate commercial batches.

The Causality of Analytical Choices (E-E-A-T)

To establish a trustworthy quality control system, we must look beyond basic certificates of analysis (CoA) and understand the why behind our analytical methodologies:

  • Achiral RP-HPLC (Chemical Purity): We utilize Reversed-Phase HPLC with a low-pH mobile phase (0.1% TFA). The acidic modifier ensures the primary amine remains fully protonated, preventing peak tailing and allowing for the accurate integration of closely eluting synthetic byproducts (e.g., des-fluoro or regioisomeric impurities).

  • Chiral NP-HPLC (Enantiomeric Excess): Chiral separation of primary amines is notoriously difficult due to non-specific interactions with the silica backbone of the stationary phase. We employ a polysaccharide-derived chiral stationary phase (Chiralpak OD-H) supplemented with a basic additive (diethylamine). The diethylamine competitively binds to residual silanols, ensuring that the separation is driven purely by the chiral cavities of the stationary phase[2.6].

  • Multinuclear NMR (Structural Integrity): While ¹H NMR confirms the basic skeleton, ¹⁹F NMR is exquisitely sensitive to the local electronic environment. By incorporating an internal standard (fluorobenzene), ¹⁹F NMR serves as a quantitative (qNMR) and orthogonal self-validation tool to confirm the exact positioning of the -CF₂H and -F groups[2.11].

Comparative Analysis of Commercial Batches

We evaluated three tiers of commercial batches to highlight the variance in market quality and demonstrate the necessity of this validation framework.

Supplier TierChemical Purity (RP-HPLC)Enantiomeric Excess (Chiral HPLC)¹⁹F NMR Regio-ImpuritiesMoisture Content (KF)Verdict
Tier 1 (Premium Reference) 99.8%>99.9% eeNot Detected0.12%Approved
Tier 2 (Standard Commercial) 97.5%98.2% ee1.5% (Isomer A)0.45%Conditional
Tier 3 (Low-Cost Bulk) 91.2%88.5% ee6.8% (Mixed Isomers)1.20%Rejected

Step-by-Step Experimental Methodologies

Protocol 1: Achiral RP-HPLC (Chemical Purity)
  • System Suitability & Self-Validation: Inject a blank (diluent) followed by a resolution standard containing the active compound spiked with 1% of a known regioisomer. Proceed only if resolution (Rs) > 2.0.

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm and 254 nm.

  • Sample Prep: Dissolve 1.0 mg of the batch in 1.0 mL of 50:50 Water:MeCN.

Protocol 2: Chiral NP-HPLC (Enantiomeric Excess)
  • System Suitability & Self-Validation: Inject a racemic standard of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine. Proceed only if the two enantiomer peaks exhibit baseline separation (Rs > 1.5) to prove the system's resolving power before testing the commercial batch[2.6].

  • Column: Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic. n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm.

  • Sample Prep: Dissolve 2.0 mg of the batch in 1.0 mL of mobile phase.

Protocol 3: Quantitative Multinuclear NMR (qNMR)
  • System Suitability & Self-Validation: Run a pure fluorobenzene standard to calibrate the ¹⁹F chemical shift (-113.15 ppm) and ensure precise 90-degree pulse calibration for quantitative integration[2.11].

  • Solvent: CDCl₃ (containing 0.03% v/v TMS).

  • Internal Standard: Add exactly 5.0 mg of fluorobenzene to 15.0 mg of the sample batch.

  • ¹H NMR Acquisition: 400 MHz, 16 scans, relaxation delay (D1) = 10s to ensure complete relaxation. Look for the characteristic -CF₂H triplet at ~6.9 ppm (J_HF ≈ 55 Hz).

  • ¹⁹F NMR Acquisition: 376 MHz, proton-decoupled, 64 scans. Integrate the -CF₂H doublet (~ -112 ppm) and the Ar-F multiplet (~ -118 ppm) against the fluorobenzene singlet.

Workflow Visualization

Workflow cluster_0 Achiral RP-HPLC cluster_1 Chiral NP-HPLC cluster_2 Multinuclear NMR Start Commercial Batch 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine SST1 Self-Validation: Blank & Impurity Spike Start->SST1 SST2 Self-Validation: Racemate Resolution (Rs > 1.5) Start->SST2 SST3 Self-Validation: Internal Std (Fluorobenzene) Start->SST3 Achiral Run Sample (Chemical Purity) SST1->Achiral Pass1 Purity > 98%? Achiral->Pass1 Chiral Run Sample (Enantiomeric Excess) SST2->Chiral Pass2 ee > 99%? Chiral->Pass2 NMR Run 1H & 19F NMR (Structural Identity) SST3->NMR Pass3 Matches Structure? NMR->Pass3 Reject Reject Batch Pass1->Reject No Approve Approve Batch Pass1->Approve Yes Pass2->Reject No Pass2->Approve Yes Pass3->Reject No Pass3->Approve Yes

Tiered self-validating analytical workflow for commercial batch quality control.

References

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: Journal of Chromatography A URL: [Link]

  • Title: Asymmetric Fluorination of α-Branched Aldehydes by Chiral Primary Amine Catalysis: Reagent-Controlled Enantioselectivity Switch Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine proper disposal procedures

Here is a comprehensive Environmental Health and Safety (EHS) guide for the operational handling and disposal of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, designed for laboratory professionals and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Environmental Health and Safety (EHS) guide for the operational handling and disposal of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, designed for laboratory professionals and drug development scientists.

Executive Summary: Hazard Profile & Causality

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine (commonly utilized as the (R)-enantiomer, CAS 1389852-29-2) is a fluorinated phenethylamine derivative widely used as a chiral building block in pharmaceutical synthesis [1].

From a logistical and safety standpoint, this compound presents two distinct chemical challenges that dictate its handling and disposal protocols:

  • Amine Corrosivity: As a free primary amine, it is highly basic and corrosive. It can cause severe skin burns and eye damage (H314). Mixing this compound with acidic waste streams can trigger violent, highly exothermic neutralization reactions [2].

  • Halogenation (Fluorine Content): The presence of multiple fluorine atoms (a difluoromethyl group and a fluoro substituent) means that standard thermal degradation is insufficient. Combustion of fluorinated organic compounds generates hydrogen fluoride (HF) gas, a highly toxic and corrosive byproduct.

Quantitative Hazard & Logistical Data

ParameterSpecification / ClassificationOperational Implication
CAS Number 1389852-29-2 [1]Primary identifier for EHS inventory tracking.
GHS Signal Word Danger [2]Requires mandatory engineering controls (fume hood).
Hazard Statements H314 (Causes severe skin burns and eye damage) [2], [3]Dictates strict PPE requirements (corrosive-resistant).
UN Number 2735 [2]Classified as "Amines, liquid, corrosive, n.o.s." for transport.
Hazard Class 8 (Corrosive) [2]Must be segregated from Class 5 (Oxidizers) and Class 3 (Acids).
Packing Group III [2]Indicates minor danger, but still requires UN-certified packaging.

Standard Operating Procedure (SOP): Proper Disposal Workflow

Because of the dual hazards of corrosivity and halogenation, in-house neutralization or drain disposal is strictly prohibited. The entire disposal methodology relies on safe segregation, containment, and transfer to a specialized facility.

Step 1: Waste Segregation & Compatibility Verification

  • Mechanism: Amines react exothermically with acids and can form sensitive complexes with heavy metals or strong oxidizers.

  • Action: Ensure the designated waste container contains only compatible organic bases or neutral halogenated solvents. Strictly isolate from acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

Step 2: Containerization

  • Mechanism: Corrosive amines can degrade certain plastics and metals over time.

  • Action: Collect liquid waste and contaminated rinsate in High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use metal cans or unlined steel drums. Ensure the secondary containment bin is also chemically compatible.

Step 3: Labeling and Storage

  • Action: Label the container explicitly as "Hazardous Waste: Corrosive Organic - Halogenated (Fluorinated Amines)" .

  • Storage: Store in a dedicated corrosive storage cabinet (base-compatible) at room temperature, away from direct sunlight, until the container is 80% full.

Step 4: Licensed High-Temperature Incineration

  • Mechanism: To prevent the environmental release of toxic HF gas, the compound must be destroyed at extremely high temperatures.

  • Action: Dispatch the waste via a licensed hazardous waste contractor. Specify that the waste stream is fluorinated. The contractor will route the waste to a high-temperature rotary kiln incinerator equipped with alkaline flue-gas scrubbers (often using calcium hydroxide) to capture and neutralize the resulting HF gas.

Emergency Logistics: Spill Response Protocol

In the event of a spill, standard organic solvent cleanup procedures are inadequate due to the compound's corrosive nature. Combustible absorbents (like sawdust) must never be used with corrosive amines due to the risk of spontaneous ignition or degradation.

SpillResponse Start Spill Detected (UN 2735 Corrosive) Assess Assess Spill Volume & Location Start->Assess Small Minor Spill (Inside Fume Hood) Assess->Small < 100 mL Large Major Spill (Outside Hood / Large Vol) Assess->Large > 100 mL PPE Don Corrosive-Resistant PPE (Nitrile/Neoprene, Face Shield) Small->PPE Evacuate Evacuate Lab & Notify EHS/HazMat Large->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) DO NOT USE SAWDUST PPE->Absorb Dispose Transfer to Licensed Incineration Facility Evacuate->Dispose Professional HazMat Cleanup Collect Collect in HDPE Container Label as Halogenated Waste Absorb->Collect Collect->Dispose

Caption: Decision tree and operational workflow for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine spill containment.

Step-by-Step Spill Containment:

  • Ventilation: Ensure the fume hood is operating at maximum exhaust. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of corrosive vapors.

  • PPE: Responders must wear heavy-duty nitrile or neoprene gloves (standard latex provides insufficient breakthrough time for concentrated amines), chemical splash goggles, and a face shield.

  • Neutralization/Absorption: Do not attempt to neutralize the amine with liquid acids (e.g., HCl), as this will cause boiling and splattering. Instead, smother the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Mechanical Collection: Use non-sparking, plastic scoops to transfer the absorbed mixture into a heavy-duty HDPE waste bag or bucket. Seal tightly and process through the standard halogenated waste disposal route.

References

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The compound 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a novel s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The compound 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is a novel substance with potential applications in drug development. Due to its specific chemical structure—a fluorinated aromatic amine—it requires a nuanced and rigorous approach to safety. This guide moves beyond generic safety protocols to provide a detailed, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans tailored to the unique challenges of this molecule.

Hazard Profile: A Synthesis of Structural Analog Analysis

While a specific Safety Data Sheet (SDS) for 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine may not be readily available due to its novelty, a thorough analysis of its structural components allows for a robust inferred hazard profile. The molecule combines a substituted aniline head with a fluorinated phenyl ring and an ethanamine side chain. This combination suggests several potential hazards:

  • Corrosivity and Irritation : Aniline derivatives and benzylamines are known to be skin and eye irritants, with some causing severe burns.[1][2][3][4][5] The presence of fluorine atoms can exacerbate these properties.

  • Toxicity : Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin. Some trifluoromethyl anilines are classified as harmful or toxic by all three routes of exposure.[2] The difluoromethyl group presents a similar, if not identical, cause for concern.

  • Respiratory Irritation : Many aniline derivatives are known to cause respiratory tract irritation.[3][6]

  • Potential for Hydrogen Fluoride (HF) Release : Under certain conditions, such as thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride gas.[7]

Given these potential hazards, a conservative and comprehensive PPE strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides a baseline for PPE when handling 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards. A face shield should be worn over the goggles, particularly when handling larger quantities (>25 mL) or when there is a significant risk of splashing.[8]
Hand Protection Double-Gloving with Chemical-Resistant GlovesAn inner nitrile glove provides a base layer of protection, while a thicker, more resistant outer glove is crucial. For prolonged contact, FKM (fluoro rubber) or Butyl rubber gloves are recommended.[1] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Nitrile gloves alone are generally not recommended for extended contact with aromatic amines.[9]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material should be worn and fully buttoned. This provides protection against splashes and potential ignition sources. For larger scale operations, a chemical-resistant apron over the lab coat is advised.
Foot Protection Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary when working outside of a certified chemical fume hood or if there is a risk of aerosol generation. The type of cartridge should be selected based on the specific operational conditions and potential for vapor or aerosol exposure.

Operational Plan: Integrating Safety into Your Workflow

A standardized workflow is critical to ensure that safety is an integral part of the experimental process, from preparation to disposal.

Engineering Controls
  • Chemical Fume Hood : All handling of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.

  • Safety Stations : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Handling and Use
  • Before handling, review the inferred hazard profile and this guide.

  • Wear the appropriate PPE as outlined in the table above.

  • Use non-sparking tools to prevent ignition.[8]

  • Avoid creating aerosols or dust.

  • Do not work alone in the laboratory when handling this compound.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine Assess_Quantity Assess Quantity and Operation Start->Assess_Quantity Small_Scale Small Scale (<25mL) in Fume Hood Assess_Quantity->Small_Scale Low Risk Large_Scale Large Scale (>25mL) or Risk of Splash Assess_Quantity->Large_Scale High Risk Aerosol_Risk Potential for Aerosol Generation Assess_Quantity->Aerosol_Risk Aerosol Risk PPE_Standard Standard PPE: - Chemical Goggles - Double Gloves (Nitrile + FKM/Butyl) - FR Lab Coat - Closed-Toe Shoes Small_Scale->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron Large_Scale->PPE_Enhanced PPE_Respiratory Respiratory Protection: - NIOSH-Approved Respirator Aerosol_Risk->PPE_Respiratory Proceed Proceed with Experiment PPE_Standard->Proceed PPE_Enhanced->Proceed PPE_Respiratory->Proceed

Caption: PPE selection workflow based on experimental scale and risk.

Disposal Plan: Environmental Responsibility

Proper disposal of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including reaction residues, contaminated solvents, and disposable PPE, must be collected in a designated hazardous waste container. Do not mix with other waste streams.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine".

  • Storage : Store the sealed waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Professional Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[10] On-site treatment or neutralization should not be attempted without a thorough, validated procedure and the appropriate expertise and equipment. For fluorinated compounds, incineration at a specialized facility is often the preferred method of disposal.[11]

By adhering to these detailed guidelines, researchers can confidently and safely work with 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine, fostering a culture of safety and scientific excellence.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • High Five™ Gloves. (2008, May 19).
  • Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Treatment of fluorinated wastewater with chitosan modified activated sludge lysis ash. RSC Advances. Retrieved from [Link]

  • Czarnota, J., et al. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Materials. Retrieved from [Link]

  • de Sousa, A. F., et al. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.